molecular formula C9H11BO6 B578529 2-Borono-4,5-dimethoxybenzoic acid CAS No. 1256345-91-1

2-Borono-4,5-dimethoxybenzoic acid

Cat. No.: B578529
CAS No.: 1256345-91-1
M. Wt: 225.991
InChI Key: WDKCKAPUQPJHJV-UHFFFAOYSA-N
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Description

2-Borono-4,5-dimethoxybenzoic acid (CAS 1256345-91-1) is a specialized organoboron compound that serves as a valuable building block in contemporary organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its prominence is largely due to the critical role of boronic acids in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds . This reaction is indispensable for synthesizing complex biaryl structures, polyolefins, styrenes, and other advanced intermediates used in pharmaceutical and materials research . The advantages of using this boronic acid derivative include its functional group tolerance, stability, and compatibility with aqueous conditions, making it an environmentally benign choice compared to other organometallic reagents . The compound features a benzoic acid core functionalized with both boronic acid and two methoxy groups. The electron-donating nature of the methoxy groups influences the electron density of the aromatic ring, while the carboxylic acid group provides a handle for further functionalization or can influence solubility . This polysubstituted structure offers a nuanced reactivity profile that can be exploited for the targeted synthesis of more complex molecules. A common synthetic route to this compound involves the Miyaura borylation of a halogenated precursor, such as 2-bromo-4,5-dimethoxybenzoic acid, via a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron . The precursor itself can be efficiently prepared through the highly selective bromination of commercially available 3,4-dimethoxybenzoic acid . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-borono-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKCKAPUQPJHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681629
Record name 2-Borono-4,5-dimethoxybenzoic acid
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Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-91-1
Record name Benzoic acid, 2-borono-4,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Borono-4,5-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 2-Bromo-4,5-dimethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Bromo-4,5-dimethoxybenzoic acid, also known as 6-bromoveratric acid, is a halogenated derivative of dimethoxybenzoic acid.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom. This off-white crystalline solid serves as a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₄[2][3]
Molecular Weight 261.07 g/mol [2][3]
CAS Number 6286-46-0[2][4]
Melting Point 186-190 °C[1][3][4]
Physical State Solid[3][4]
Appearance Off-White Crystalline Solid[1][4]
Purity ≥ 98%[4]
XLogP3 2.1[2]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 55.8 Ų[2][3]
InChI Key HWFCHCRFQWEFMU-UHFFFAOYSA-N

Synthesis Protocols

Several methods for the preparation of 2-Bromo-4,5-dimethoxybenzoic acid have been documented, often starting from more readily available materials. A common approach involves the oxidation of 2-bromo-4,5-dimethoxy toluene.

Experimental Protocol: Oxidation of 2-bromo-4,5-dimethoxy benzyl chloride

A patented method describes the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid via the oxidation of 2-bromo-4,5-dimethoxy benzyl chloride.[5]

  • Reaction Setup: 29.1g (0.11 mol) of 2-bromo-4,5-dimethoxy benzyl chloride is placed in a 500ml reaction flask.

  • Addition of Reagents: 300ml of water and 2.6g (0.008 mol) of tetrabutylammonium bromide (as a phase transfer catalyst) are added to the flask.

  • Heating: The reaction mixture is heated to 85 °C.

  • Oxidation: While stirring, 55.3g (0.35 mol) of potassium permanganate is added. The reaction proceeds for 5 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The hot reaction solution is filtered. The pH of the filtrate is adjusted to 4 with hydrochloric acid, leading to the precipitation of a white solid.

  • Isolation: The mixture is allowed to stand for 5 hours, after which the solid product is collected by filtration.

  • Drying: The filtered solid is dried to yield 27.3g of 2-Bromo-4,5-dimethoxybenzoic acid (95.3% yield).[5]

Another patented method utilizes 2-bromo-4,5-dimethoxy-p-toluene as the starting material, which is oxidized with potassium permanganate in the presence of tetrabutyl ammonium bromide to achieve a yield of 92.4-93%.[6]

G Synthesis Workflow of 2-Bromo-4,5-dimethoxybenzoic Acid A 2-bromo-4,5-dimethoxy benzyl chloride B Add H2O and Tetrabutylammonium bromide A->B C Heat to 85°C B->C D Add KMnO4 (Oxidation for 5h) C->D E Hot Filtration D->E F Adjust pH to 4 with HCl (Precipitation) E->F G Filtration and Drying F->G H 2-Bromo-4,5-dimethoxybenzoic Acid G->H

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid.

Applications in Research and Drug Development

2-Bromo-4,5-dimethoxybenzoic acid is primarily utilized as an intermediate in organic synthesis.[3] Its functional groups offer versatile handles for constructing more complex molecules.

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various flavonoids, isoflavones, and xanthones.[5][6]

  • Starting Material: It can be used as a starting material for the synthesis of norathyriol and urolithins, which are classes of natural phenols with potential biological activities.[1]

Safety and Handling

2-Bromo-4,5-dimethoxybenzoic acid is classified as a hazardous chemical.[2] Proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information for 2-Bromo-4,5-dimethoxybenzoic Acid

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2
alt text
WarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure), Respiratory system, Category 3
alt text
WarningH335: May cause respiratory irritation

Source: [2]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Incompatible Materials: Strong oxidizing agents and acids.[8]

The Role of Boronic Acids in Drug Discovery

While the focus of this guide is on the bromo- derivative, the "borono" functional group (boronic acid, -B(OH)₂) is of significant interest in medicinal chemistry. Boron-containing compounds have emerged as a promising class of therapeutics.[9][10]

The boron atom in boronic acids has a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of serine proteases.[10] This unique mechanism of action has been exploited to develop potent enzyme inhibitors.

Several FDA-approved drugs contain boron, highlighting the therapeutic potential of this element. Examples include:

  • Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[9][11]

  • Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[11]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent for treating eczema.[11]

  • Vaborbactam: A β-lactamase inhibitor used in combination with antibiotics.[11][12]

The ability of the boronic acid moiety to engage in unique binding interactions makes it a privileged structure in the design of novel therapeutic agents.[10]

G Boronic Acid Interaction with Serine Protease cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Serine Serine Residue (Ser-OH) BoronicAcid R-B(OH)2 BoronicAcid->Serine Reversible Covalent Bond Formation

Boronic Acid's Mechanism of Inhibition.

References

An In-depth Technical Guide to 2-Borono-4,5-dimethoxybenzoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Borono-4,5-dimethoxybenzoic acid, a boronic acid derivative with potential applications in medicinal chemistry and drug development. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogs to present its probable chemical structure, physicochemical properties, a plausible synthetic protocol, and its potential role in biological pathways.

Chemical Structure and Formula

This compound consists of a benzoic acid core substituted with a borono group (-B(OH)₂) at the C2 position and two methoxy groups (-OCH₃) at the C4 and C5 positions. The presence of the boronic acid functional group makes it a subject of interest in drug discovery, as this moiety is known to interact with biological targets.

Molecular Formula: C₉H₁₁BO₆

Chemical Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. The textual representation describes the connectivity.)

Physicochemical Properties

Property2-Bromo-4,5-dimethoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acid2-Hydroxy-4,5-dimethoxybenzoic acidThis compound (Estimated)
CAS Number 6286-46-0[1]5653-40-7[2]5722-93-0[3]Not available
Molecular Formula C₉H₉BrO₄[4]C₉H₁₁NO₄[5]C₉H₁₀O₅[3]C₉H₁₁BO₆
Molecular Weight 261.07 g/mol [4]197.19 g/mol [6]198.17 g/mol [3]~225.99 g/mol
Melting Point 188-190 °C[1]169-173 °C (decomposes)[2][5]Not availableLikely a high-melting solid
Appearance Off-white crystalline solid[1]White to gray to brown powder/crystalNot availableExpected to be a crystalline solid

Experimental Protocols: Plausible Synthesis

A plausible synthetic route for this compound can be designed starting from the more readily available 2-Bromo-4,5-dimethoxybenzoic acid. This proposed method utilizes a palladium-catalyzed borylation reaction, a common method for introducing a borono group onto an aromatic ring.

Reaction Scheme:

2-Bromo-4,5-dimethoxybenzoic acid + Bis(pinacolato)diboron → this compound pinacol ester → this compound

Detailed Protocol:

  • Step 1: Synthesis of this compound pinacol ester

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene.

    • Add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base such as potassium acetate (3 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pinacol ester derivative.

  • Step 2: Hydrolysis to this compound

    • Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1M HCl).

    • Stir the mixture at room temperature for 2-4 hours.

    • The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

    • Alternatively, the organic solvent can be removed under reduced pressure, and the aqueous layer can be extracted with an organic solvent like ethyl acetate.

    • The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

    • The final product can be further purified by recrystallization if necessary.

Role in Signaling Pathways and Drug Development

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry.[7][8] One of their most notable applications is as enzyme inhibitors. The boron atom in boronic acids can form a stable, covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, particularly serine proteases.[9]

A prime example of a successful boronic acid-based drug is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[9][10] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately causing cancer cell death.

The following diagram illustrates a simplified workflow of how a generic boronic acid-containing drug could be identified and developed as a proteasome inhibitor.

Proteasome_Inhibitor_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Compound_Library Boronic Acid Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Lead_Opt Lead Optimization Hit_Compounds->Lead_Opt SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Candidate Drug Candidate Lead_Opt->Candidate SAR->Lead_Opt Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical FDA FDA Approval Clinical->FDA

Caption: Workflow for the discovery and development of a boronic acid-based drug.

Given its structure, this compound could potentially be explored for similar inhibitory activities against various enzymes, making it a compound of interest for further research in drug discovery. The unique electronic properties conferred by the borono group, in combination with the methoxy substituents, may offer novel binding interactions and pharmacological profiles.

References

Synthesis of 2-Borono-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary synthetic pathways for the preparation of 2-Borono-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis of this molecule is not extensively documented in publicly available literature, necessitating a strategy that begins with a suitable precursor, 2-bromo-4,5-dimethoxybenzoic acid. This guide details the synthesis of this precursor and two subsequent methods for its conversion to the target boronic acid: a Palladium-catalyzed Miyaura Borylation and a Lithiation-Borylation approach.

Synthesis of the Precursor: 2-Bromo-4,5-dimethoxybenzoic acid

A reliable method for the synthesis of 2-bromo-4,5-dimethoxybenzoic acid starts from the readily available 3,4-dimethoxytoluene. The process involves a directed bromination followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid[1]

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

  • To a 500 mL reaction flask, add 3,4-dimethoxytoluene (22.8 g, 0.15 mol), sulfuric acid (8.0 g, 0.08 mol), 30% hydrogen peroxide (18 mL, approx. 0.16 mol), and 200 mL of water.

  • Stir the mixture and add potassium bromide (19.0 g, 0.16 mol).

  • Heat the reaction mixture to 60°C and stir for 2.5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.

  • After completion, add 0.5 M aqueous sodium bisulfite solution to quench excess hydrogen peroxide.

  • Extract the mixture twice with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate (approx. 8 g), and evaporate the solvent under vacuum to yield 2-bromo-4,5-dimethoxytoluene as a light yellow oil.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

  • In a 500 mL reaction flask, place 2-bromo-4,5-dimethoxytoluene (16.0 g, 0.07 mol), 200 mL of water, and tetrabutylammonium bromide (1.3 g, 0.004 mol).

  • Heat the solution to 80°C with stirring.

  • Add potassium permanganate (34.8 g, 0.22 mol) portion-wise and continue the reaction for 5.5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • While hot, filter the reaction mixture.

  • Adjust the pH of the filtrate to 4 with hydrochloric acid to precipitate the product.

  • Allow the mixture to stand for 3 hours, then collect the precipitate by filtration.

  • Dry the solid to obtain 2-bromo-4,5-dimethoxybenzoic acid.

Quantitative Data: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid[1]
StepStarting MaterialProductYieldPurity (HPLC)
1. Bromination3,4-dimethoxytoluene2-Bromo-4,5-dimethoxytoluene~97.3%>95.9%
2. Oxidation2-Bromo-4,5-dimethoxytoluene2-Bromo-4,5-dimethoxybenzoic acid~92.4%>97.4%

Synthesis of this compound

Two plausible pathways for the conversion of 2-bromo-4,5-dimethoxybenzoic acid to the target boronic acid are presented below. Due to the potential for interference from the carboxylic acid group in both reaction types, a protection-deprotection strategy is recommended for optimal results. The carboxylic acid is first converted to a methyl ester, which is then subjected to the borylation reaction. The final step is the hydrolysis of the ester to yield the desired product.

Pathway 1: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent.[1][2]

Miyaura_Borylation A 2-Bromo-4,5-dimethoxybenzoic acid B Methyl 2-bromo-4,5-dimethoxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethoxybenzoate B->C Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) D This compound C->D Hydrolysis (NaOH, H2O/MeOH)

Figure 1: Miyaura Borylation Pathway.
Experimental Protocol: Miyaura Borylation Pathway

Step 1: Esterification of 2-Bromo-4,5-dimethoxybenzoic acid

  • Suspend 2-bromo-4,5-dimethoxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 2-bromo-4,5-dimethoxybenzoate.

Step 2: Miyaura Borylation of Methyl 2-bromo-4,5-dimethoxybenzoate [1][3][4]

  • In a reaction vessel, combine methyl 2-bromo-4,5-dimethoxybenzoate, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), and a palladium catalyst such as Pd(dppf)Cl₂.

  • Add a suitable solvent, for example, 1,4-dioxane or DMSO.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter it through celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethoxybenzoate.

Step 3: Hydrolysis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dimethoxybenzoate [5]

  • Dissolve the boronate ester in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH) and heat the mixture under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Pathway 2: Lithiation-Borylation

This pathway involves a halogen-lithium exchange followed by quenching with a borate ester.[6][7] Protection of the carboxylic acid group is crucial for this method.

Lithiation_Borylation A 2-Bromo-4,5-dimethoxybenzoic acid B Methyl 2-bromo-4,5-dimethoxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-borono-4,5-dimethoxybenzoate B->C Lithiation-Borylation (n-BuLi, B(OMe)3) D This compound C->D Hydrolysis (NaOH, H2O/MeOH)

Figure 2: Lithiation-Borylation Pathway.
Experimental Protocol: Lithiation-Borylation Pathway

Step 1: Esterification of 2-Bromo-4,5-dimethoxybenzoic acid

  • Follow the same procedure as described in Pathway 1, Step 1.

Step 2: Lithiation-Borylation of Methyl 2-bromo-4,5-dimethoxybenzoate

  • Dissolve methyl 2-bromo-4,5-dimethoxybenzoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to a low temperature, typically -78°C, under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

  • Stir the mixture at -78°C for a period to allow for the halogen-lithium exchange to occur.

  • Add a borate ester, such as trimethyl borate (B(OMe)₃), to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude boronic acid ester. This can be directly hydrolyzed or purified as the boronic acid after workup.

Step 3: Hydrolysis of the Boronic Acid/Ester Intermediate

  • The crude product from the previous step can be directly subjected to hydrolysis as described in Pathway 1, Step 3, to yield this compound.

Quantitative Data: Borylation and Hydrolysis (Estimated)

The yields for the borylation and hydrolysis steps are highly dependent on the specific reaction conditions and the purity of the starting materials. Based on general literature for similar transformations, the following are estimated yields.

StepStarting MaterialProductEstimated Yield
Esterification2-Bromo-4,5-dimethoxybenzoic acidMethyl 2-bromo-4,5-dimethoxybenzoate>90%
Miyaura BorylationMethyl 2-bromo-4,5-dimethoxybenzoateBoronate Ester Intermediate60-80%
Lithiation-BorylationMethyl 2-bromo-4,5-dimethoxybenzoateBoronic Acid/Ester Intermediate50-70%
HydrolysisBoronate Ester IntermediateThis compound>90%

Conclusion

Both the Miyaura borylation and the lithiation-borylation pathways offer viable routes for the synthesis of this compound from 2-bromo-4,5-dimethoxybenzoic acid. The Miyaura borylation is generally milder and more tolerant of various functional groups, although it requires a palladium catalyst. The lithiation-borylation approach is a classic method but requires cryogenic temperatures and strictly anhydrous conditions. For both pathways, protection of the carboxylic acid group as an ester is recommended to avoid side reactions and improve yields. The choice of pathway will depend on the specific laboratory capabilities and the desired scale of the synthesis. Further optimization of the reaction conditions for each step will be necessary to achieve the best results.

References

In-Depth Technical Guide: 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-4,5-dimethoxybenzoic acid and its derivatives are emerging as valuable reagents in organic synthesis and drug discovery. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a dimethoxybenzoic acid scaffold, a common structural motif in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties and Data

Quantitative data for this compound and its derivatives are crucial for experimental design and interpretation. The following tables summarize key physicochemical properties.

Table 1: Properties of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

PropertyValueReference
CAS Number 1072952-49-8[1][2]
Molecular Formula C₁₀H₁₃BO₆[1][2]
Molecular Weight 240.01 g/mol [1][2]
Purity ≥98%[1][2]

Table 2: Properties of Key Precursor: 2-Bromo-4,5-dimethoxybenzoic acid

PropertyValueReference
CAS Number 6286-46-0[3]
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Melting Point 186 °C
Appearance White to Gray to Brown powder/crystal

Synthesis and Experimental Protocols

The synthesis of this compound or its esters typically proceeds from the corresponding bromo-substituted precursor, 2-bromo-4,5-dimethoxybenzoic acid. Below are detailed experimental methodologies for the synthesis of the precursor and its subsequent conversion to a boronic acid derivative, based on established chemical transformations.

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid (Precursor)

A common route to 2-bromo-4,5-dimethoxybenzoic acid involves the bromination of 3,4-dimethoxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, suspend 3,4-dimethoxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the suspension at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into ice water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-4,5-dimethoxybenzoic acid.

Conversion of 2-Bromo-4,5-dimethoxybenzoic Acid to (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

The conversion of the aryl bromide to a boronic acid is typically achieved via a lithium-halogen exchange followed by reaction with a borate ester, or through a palladium-catalyzed borylation reaction.

Experimental Protocol (via Lithiation):

  • Esterification: The carboxylic acid group of 2-bromo-4,5-dimethoxybenzoic acid is first protected, commonly as a methyl ester, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Lithiation: The resulting methyl 2-bromo-4,5-dimethoxybenzoate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Boronation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. After stirring for a short period, triisopropyl borate is added, and the reaction is allowed to slowly warm to room temperature.

  • Hydrolysis: The reaction is then quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester to the desired boronic acid.

  • Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Phenylboronic acids are versatile building blocks in medicinal chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This compound and its esters are ideal coupling partners for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., an aryl bromide or iodide), (4,5-dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

The dimethoxy-substituted phenyl ring of this compound can influence the electronic properties of the resulting coupled products, potentially modulating their biological activity.

Potential as Bioactive Scaffolds

The 4,5-dimethoxybenzoic acid moiety itself is found in various natural products and synthetic compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The incorporation of a boronic acid group opens up possibilities for developing novel therapeutics. For instance, boronic acids are known to interact with diols, a feature that has been exploited in the design of sensors and drug delivery systems that respond to specific biological cues, such as glucose levels or the sialic acid residues often overexpressed on cancer cells.[1]

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from 3,4-dimethoxybenzoic acid to the target boronic acid ester.

Synthesis_Workflow A 3,4-Dimethoxybenzoic Acid B 2-Bromo-4,5-dimethoxybenzoic Acid A->B Bromination C Methyl 2-bromo-4,5-dimethoxybenzoate B->C Esterification D (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid C->D Lithiation & Boronation

Caption: Synthetic route to the boronic acid ester.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound and its esters are valuable and versatile reagents for researchers in organic synthesis and drug discovery. Their ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the presence of a biologically relevant dimethoxybenzoic acid scaffold, makes them attractive building blocks for the synthesis of novel compounds with potential therapeutic applications. The experimental protocols and data provided in this guide are intended to facilitate the effective use of these important chemical tools in the laboratory.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "2-Borono-4,5-dimethoxybenzoic acid" is not available in the public domain based on the conducted searches. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, 2-Amino-4,5-dimethoxybenzoic acid , as a representative substituted 4,5-dimethoxybenzoic acid.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the molecular weight, physical properties, and a key synthesis protocol for 2-Amino-4,5-dimethoxybenzoic acid. This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4]

Data Presentation: Physicochemical Properties

The quantitative properties of 2-Amino-4,5-dimethoxybenzoic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2-amino-4,5-dimethoxybenzoic acid-
Synonyms 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid[5][6]
CAS Number 5653-40-7[5][6][7]
Molecular Formula C₉H₁₁NO₄[1][5][7]
Molecular Weight 197.19 g/mol [1][5][7][8][9]
Appearance White to gray to brown crystalline powder[6][9]
Melting Point 169-173 °C (with decomposition)[3][10]
Boiling Point 358.6°C at 760 mmHg[9]
Density 1.3 ± 0.1 g/cm³[9]
Solubility Soluble in Methanol and Water[4]
Purity >98.0% (HPLC)[6]

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitrobenzoate

This protocol describes a common method for synthesizing 2-Amino-4,5-dimethoxybenzoic acid via the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[3][7][11]

1. Saponification of the Ester:

  • Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water to prepare a clear solution.

  • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The mixture will form a green suspension.

  • Heat the suspension to 70°C. During heating, the solution will turn dark red.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the solution to ambient temperature.

  • Adjust the pH to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid, which will result in a red suspension.

2. Hydrogenation of the Nitro Group:

  • The resulting red suspension is hydrogenated using 1 g of 10% Palladium on Carbon (Pd/C) as a catalyst.

  • The reaction is carried out at 50°C under a pressure of 3.5 bar until the reaction ceases (i.e., hydrogen uptake stops).

3. Product Isolation and Purification:

  • After hydrogenation, filter the solution to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere. A light green suspension will form.

  • Stir the light green suspension for 30 minutes at room temperature.

  • Cool the suspension to 5°C and continue stirring for an additional 30 minutes.

  • Filter the product, washing it in two batches with a total of 250 ml of ice water.

  • Dry the collected solid in a vacuum oven at 55°C for 12 hours.

  • This procedure yields light grey crystals of 2-Amino-4,5-dimethoxybenzoic acid (e.g., a reported yield of 35.18 g, which is 83% of the theoretical yield).[3][7]

Analytical Characterization:

  • The purity of the final product is typically confirmed by HPLC.[6]

  • Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[9][12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Synthesis_Workflow start Methyl-4,5-dimethoxy- 2-nitrobenzoate reagent1 KOH, H₂O 70°C intermediate Potassium 4,5-dimethoxy- 2-nitrobenzoate (Red Suspension) reagent1->intermediate reagent2 1. Acetic Acid (pH 6.6) 2. H₂, 10% Pd/C 50°C, 3.5 bar product_sol Crude Product Solution reagent2->product_sol reagent3 1. Filtration 2. Acetic Acid (pH 5.1) 3. Cooling (5°C) product_ppt Precipitated Product (Light Green Suspension) reagent3->product_ppt final_step Filtration, Washing & Vacuum Drying (55°C) end_product 2-Amino-4,5-dimethoxy- benzoic Acid final_step->end_product

Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Applications in Research and Development

2-Amino-4,5-dimethoxybenzoic acid serves as a versatile building block in organic synthesis.[2] Its applications are prominent in several areas:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] For instance, it is used in the synthesis of Eprosartan Mesylate, a medication used to treat high blood pressure.[13] The compound has also been investigated as a potential antitumor agent, reportedly inhibiting the production of epidermal growth factor (EGF).[5]

  • Agrochemicals: It is employed as an intermediate for creating new crop protection agents.[2]

  • Dyestuff Industry: This compound is utilized in the synthesis of various dyes.[2][3]

  • Peptide Synthesis: It finds application in solution-phase peptide synthesis.[14]

References

A Technical Guide to the Spectroscopic Characterization of 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the predicted spectroscopic data for 2-Borono-4,5-dimethoxybenzoic acid, along with generalized experimental protocols for the acquisition of such data. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35s1HAr-H
~7.28s1HAr-H
~3.85s3H-OCH
~3.82s3H-OCH
~12.5 (broad)s1H-COOH
~8.0 (very broad)s2H-B(OH ₂)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~167.5C =O
~152.0Ar-C -OCH₃
~148.5Ar-C -OCH₃
~125.0Ar-C -H
~118.5Ar-C -COOH
~115.0Ar-C -H
~110.0 (broad)Ar-C -B(OH)₂
~56.0-OC H₃
~55.8-OC H₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional Group Vibration
3400 - 2400 (broad)O-H stretch (carboxylic acid and boronic acid)
~3000C-H stretch (aromatic)
~2950, ~2850C-H stretch (methyl)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1350B-O stretch
~1250C-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₁₁BO₆
Exact Mass226.0649
Molecular Weight226.00
Predicted [M-H]⁻225.0576
Predicted [M+Na]⁺249.0543

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire the spectrum over a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Record a background spectrum of the clean, empty crystal.[1][2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[1][2]

  • Data Acquisition: Acquire the IR spectrum. The infrared beam will penetrate a small depth into the sample, and the resulting spectrum will be an absorbance or transmittance plot versus wavenumber.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol, acetonitrile, and/or water. A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to enhance ionization.[3][4]

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[3]

  • Instrument Parameters: Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range and ion polarity mode (positive or negative).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy (ATR-FTIR) Sample_Prep->IR MS Mass Spectrometry (ESI-MS) Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis Structural Information IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight Final_Report Final Report and Data Archiving Data_Analysis->Final_Report Verified Structure

References

A Technical Guide to the Solubility and Stability of 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 2-Borono-4,5-dimethoxybenzoic acid (CAS No. 1256345-91-1) is limited in publicly available scientific literature.[1][2][3] This guide provides an in-depth overview based on the general characteristics of arylboronic acids and data from closely related compounds. All quantitative data and experimental protocols should be considered as general guidance and may require optimization for this specific molecule.

Introduction

This compound is an arylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid functional group also imparts unique properties relevant to medicinal chemistry and materials science, including roles in sensors and drug delivery systems. A thorough understanding of the solubility and stability of this compound is critical for its effective handling, storage, and application in research and development.

This technical guide summarizes the expected solubility and stability profile of this compound based on the known behavior of analogous arylboronic acids. It also provides general experimental protocols for determining these properties.

Physicochemical Properties

PropertyGeneral Information for Arylboronic AcidsRemarks for this compound
CAS Number Not Applicable1256345-91-1[1][2][3]
Appearance Typically white to off-white crystalline solids.Expected to be a solid at room temperature.
Molecular Weight Varies with substitution.211.98 g/mol
pKa Generally in the range of 8-10.The presence of electron-donating methoxy groups and an electron-withdrawing carboxylic acid group will influence the acidity.

Solubility Profile

The solubility of arylboronic acids is highly dependent on the solvent's polarity and the specific substituents on the aromatic ring. Generally, they exhibit better solubility in polar organic solvents.

Table 1: General Solubility of Phenylboronic Acid (a representative arylboronic acid)

Solvent ClassSolvent ExampleSolubilityReference
Ethers Diethyl etherHigh[4][5]
Ketones AcetoneHigh[4][5]
Chlorinated Solvents ChloroformModerate[4][5]
Hydrocarbons Hexanes, MethylcyclohexaneVery Low[4][5]
Water WaterLow (e.g., ~1.9 g/100 g H₂O for phenylboronic acid at 20°C)[6]

For this compound, the presence of two polar methoxy groups and a carboxylic acid group is expected to increase its polarity compared to unsubstituted phenylboronic acid. This may enhance its solubility in polar solvents and potentially in water, especially at higher pH where the carboxylic acid is deprotonated.

Experimental Protocol: Determining Solubility

A common method for determining the solubility of a compound is the dynamic (polythermal) method .[6][7]

Objective: To determine the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetone, toluene)

  • Jacketed glass vessel with a stirrer

  • Temperature probe

  • Luminance probe or visual observation setup

  • Heating/cooling circulator

Procedure:

  • Prepare a suspension of a known mass of this compound in a known volume of the selected solvent in the jacketed glass vessel.

  • Begin stirring the suspension at a constant rate.

  • Slowly increase the temperature of the vessel using the heating/cooling circulator.

  • Monitor the turbidity of the suspension using a luminance probe or by visual inspection.

  • The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

  • Repeat the process for different concentrations to construct a solubility curve.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_res Result prep1 Weigh Compound prep2 Add Solvent prep1->prep2 Known mass & volume exp1 Stir Suspension prep2->exp1 exp2 Increase Temperature exp1->exp2 exp3 Monitor Turbidity exp2->exp3 res1 Record Dissolution Temperature exp3->res1

Figure 1: Workflow for Dynamic Solubility Determination.

Stability Profile

Arylboronic acids can be susceptible to degradation under certain conditions. Understanding these instabilities is crucial for accurate experimental results and long-term storage.

Key Stability Considerations:

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved and replaced with a C-H bond. This process can be influenced by pH, temperature, and the electronic properties of the aryl ring.

  • Oxidation: Boronic acids can be oxidized, particularly in the presence of strong oxidizing agents.

  • Trimerization (Dehydration): In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is a reversible process.

Table 2: General Stability of Arylboronic Acids

ConditionEffect on StabilityMitigation Strategies
pH Stability can be pH-dependent. Protodeboronation can be catalyzed by both acid and base.Maintain a suitable pH buffer in aqueous solutions.
Temperature Higher temperatures can accelerate degradation pathways.Store at low temperatures (e.g., 2-8°C).
Light Some organic compounds are light-sensitive.Store in amber vials or in the dark.
Air (Oxygen) Potential for oxidation.Store under an inert atmosphere (e.g., nitrogen or argon).

The electron-donating methoxy groups on the aromatic ring of this compound may influence its susceptibility to protodeboronation.

Enhancing Stability: Formation of Boronic Esters

A common strategy to improve the stability of boronic acids is to convert them into boronic esters, such as pinacol esters. This protects the boronic acid moiety from degradation. The esterification is a reversible reaction.

G Arylboronic_Acid Arylboronic Acid Prone to Degradation Boronic_Ester Boronic Ester Enhanced Stability Arylboronic_Acid->Boronic_Ester + Diol Water {Water} Diol {Diol (e.g., Pinacol)} Boronic_Ester->Arylboronic_Acid + Water (Hydrolysis)

Figure 2: Reversible Esterification for Stability Enhancement.

Experimental Protocol: Assessing Stability

Objective: To evaluate the stability of this compound under various conditions over time.

Materials:

  • This compound

  • A panel of relevant solvents and buffer solutions (e.g., pH 4, 7, 9)

  • Analytical instrumentation (e.g., HPLC-UV, NMR)

  • Temperature-controlled chambers

  • Inert atmosphere glove box or Schlenk line

Procedure:

  • Prepare stock solutions of this compound in the chosen solvents/buffers.

  • Aliquot the solutions into multiple vials for each condition to be tested (e.g., different temperatures, light exposure, atmosphere).

  • Store the vials under the specified conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • Analyze the sample using a suitable analytical method (e.g., HPLC-UV to quantify the parent compound and any degradation products).

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

G cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_result Data Interpretation setup1 Prepare Solutions setup2 Aliquot into Vials setup1->setup2 setup3 Store under Varied Conditions (Temp, Light, pH, Atmosphere) setup2->setup3 analysis1 Remove Samples at Time Intervals setup3->analysis1 analysis2 Analytical Measurement (e.g., HPLC, NMR) analysis1->analysis2 result1 Plot Concentration vs. Time analysis2->result1 result2 Determine Degradation Rate result1->result2

Figure 3: Experimental Workflow for Stability Assessment.

Conclusion

While specific data for this compound is not extensively available, a general understanding of its properties can be inferred from the well-established chemistry of arylboronic acids. It is anticipated to have good solubility in polar organic solvents and limited solubility in water and nonpolar organic solvents. Stability is a key consideration, with protodeboronation and trimerization being potential degradation pathways. For applications requiring high stability, conversion to a boronic ester is a recommended strategy. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of the solubility and stability of this and other novel boronic acid derivatives.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Borono-4,5-dimethoxybenzoic acid was located. The following guidelines are based on the general safety protocols for boronic acids and data from structurally similar dimethoxybenzoic acid derivatives. Researchers should handle this compound with care and perform a thorough risk assessment before use.

Introduction

This compound is an organoborane compound that belongs to the boronic acid class of molecules. Boronic acids are widely utilized in organic chemistry, particularly as key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Their utility also extends to molecular recognition, where they can reversibly bind with saccharides and other diol-containing molecules.[1][2] Given their increasing importance in research and drug development, a comprehensive understanding of their safe handling and storage is paramount. This guide provides an in-depth overview of the safety, handling, and storage considerations for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, boronic acids and related dimethoxybenzoic acid compounds are generally classified as irritants.[3][4][5]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5]

  • Reproductive Toxicity: Some boron compounds have been flagged for reproductive toxicity with chronic high-dose exposure.[3][6]

The following table summarizes the typical hazard classifications for analogous compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data extrapolated from SDS of similar compounds.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures are recommended.

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Safe Handling Protocols

Proper handling procedures are crucial to minimize the risk of exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and dispose of contaminated gloves properly.[4]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[4]

General Hygiene Practices:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Compound Correctly WasteDisposal->Storage

Safe Handling Workflow for this compound

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound. Boronic acids are known to be sensitive to moisture and can degrade over time.[7][]

Storage Conditions:

  • Temperature: Store at room temperature (15–25°C / 59–77°F).[7]

  • Atmosphere: Keep in a dry, cool, and well-ventilated place.[9][10]

  • Container: Keep the container tightly closed to prevent moisture absorption.[9] Boronic acids are often stored in containers made of HDPE, polypropylene, or glass.[7]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.[11]

  • Moisture: Boronic acids are susceptible to hydrolysis and should be protected from humid environments.[]

The following diagram outlines the key considerations for the proper storage of this compound.

StorageGuidelines cluster_conditions Storage Conditions cluster_incompatibilities Incompatible Materials Storage Proper Storage of This compound Temperature Room Temperature (15-25°C) Storage->Temperature Atmosphere Dry & Well-Ventilated Storage->Atmosphere Container Tightly Closed Container Storage->Container Oxidizers Strong Oxidizing Agents Storage->Oxidizers Moisture Moisture/Humidity Storage->Moisture

References

Potential Research Applications of 2-Borono-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Borono-4,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structural features, including the boronic acid moiety and the dimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. This technical guide explores the potential research applications of this compound, with a focus on its use in the synthesis of bioactive compounds. This document provides an in-depth overview of its synthetic utility, quantitative data from relevant studies on analogous compounds, detailed experimental protocols, and visualizations of synthetic and biological pathways.

Core Properties and Synthetic Utility

This compound is a derivative of benzoic acid featuring a boronic acid functional group at the 2-position and two methoxy groups at the 4- and 5-positions. The boronic acid group is the key to its synthetic utility, enabling it to participate in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the construction of biaryl and related structures. The dimethoxy substitution pattern influences the electronic properties of the aromatic ring and can be a key feature for biological activity in the resulting molecules.

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of coupling partners.

Potential Research Application: Synthesis of Biphenyl Analogs as Anticancer Agents

A promising research application of this compound is in the synthesis of biphenyl compounds with potential anticancer activity. Biphenyl scaffolds are prevalent in many biologically active molecules. By coupling this compound with various substituted aryl halides, a library of biphenyl derivatives can be generated. The biological activity of these compounds can then be evaluated.

A study on hydroxylated biphenyl compounds has demonstrated significant anticancer activity against malignant melanoma cells.[1][2] While not directly synthesized from this compound, these compounds share a substituted biphenyl core, making them excellent analogs for outlining a potential research workflow.

Quantitative Data: Anticancer Activity of Analogous Biphenyl Compounds

The following table summarizes the in vitro anticancer activity of two hydroxylated biphenyl compounds, designated as Compound 11 and Compound 12, against a panel of human melanoma cell lines.[1][2] This data serves as a benchmark for the potential efficacy of novel biphenyls synthesized from this compound.

Cell LineCompound 11 IC₅₀ (µM)Compound 12 IC₅₀ (µM)
A3751.7 ± 0.52.0 ± 0.7
SK-MEL-282.1 ± 0.62.5 ± 0.8
PR3.5 ± 0.94.1 ± 1.1
CN2.8 ± 0.73.3 ± 0.9
M141.9 ± 0.42.2 ± 0.6
Normal Fibroblasts (BJ)> 32> 32

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and are expressed as the mean ± standard deviation from at least three independent experiments.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[3][4]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Product Biphenyl Derivative Suzuki->Product Screening Cell Viability Screening (MTT) Product->Screening Hit Active Compound (Low IC50) Screening->Hit Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Apoptosis_Pathway Drug Biphenyl Derivative Stress Cellular Stress Drug->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Advent of a Versatile Building Block: A Literature Review on the Synthesis of 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of 2-Borono-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through well-established methodologies. This review consolidates information from patent literature and established organic chemistry protocols to provide a comprehensive overview of its preparation, focusing on the synthesis of a key precursor, 2-bromo-4,5-dimethoxybenzoic acid, and its subsequent conversion to the target boronic acid.

Boronic acids and their derivatives are recognized for their unique chemical properties and diverse applications in pharmacology.[1] The boron atom's ability to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[2]

Synthesis of the Key Precursor: 2-Bromo-4,5-dimethoxybenzoic Acid

The most direct route to this compound involves the borylation of 2-bromo-4,5-dimethoxybenzoic acid. The synthesis of this brominated precursor is well-documented in the patent literature, with several methods reported from different starting materials.

One common approach starts from the relatively inexpensive 3,4-dimethoxybenzoic acid. The bromination is achieved using bromine in concentrated hydrochloric acid.[3] Another patented method utilizes 3,4-dimethoxy-toluene as the starting material, which undergoes directed bromination followed by oxidation to yield the desired carboxylic acid.[4]

Tabulated Synthesis Data for 2-Bromo-4,5-dimethoxybenzoic Acid

For clarity and comparative purposes, the quantitative data from a representative synthesis method starting from 3,4-dimethoxybenzoic acid is summarized below.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (hours)ProductYield (%)
3,4-Dimethoxybenzoic acidBromineConc. HCl2572-Bromo-4,5-dimethoxybenzoic acid96.2[3]

Detailed Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

The following protocol is adapted from the patent literature and outlines the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzoic acid.[3]

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Concentrated Hydrochloric Acid (35%)

  • Bromine

  • Water

Procedure:

  • Suspend 3,4-dimethoxybenzoic acid (25.0 g) in concentrated hydrochloric acid (500 mL).

  • Add bromine (23.0 g, 1.05 equivalents) dropwise to the suspension at 25°C.

  • Stir the resulting mixture for seven hours at 25°C.

  • Add water (500 mL) to the mixture and continue stirring for one hour.

  • Filter the precipitated crystals.

  • Dry the collected crystals under reduced pressure to obtain crude 2-bromo-4,5-dimethoxybenzoic acid.

Conversion to this compound: A Plausible Synthetic Route

With the successful synthesis of 2-bromo-4,5-dimethoxybenzoic acid, the next crucial step is the introduction of the boronic acid functionality. Several general methods are available for the conversion of aryl bromides to arylboronic acids. A widely used and effective method is the lithiation-borylation sequence.

Detailed Experimental Protocol: Synthesis of this compound via Lithiation-Borylation

This proposed protocol is based on established procedures for the synthesis of arylboronic acids from aryl bromides.

Materials:

  • 2-Bromo-4,5-dimethoxybenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2-bromo-4,5-dimethoxybenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature at -78°C. The two equivalents are necessary to deprotonate the carboxylic acid and then perform the lithium-halogen exchange.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizing the Synthesis: Experimental Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams were generated using the DOT language.

Synthesis_of_2_Bromo_4_5_dimethoxybenzoic_acid start 3,4-Dimethoxybenzoic Acid reagents Br2, conc. HCl start->reagents product 2-Bromo-4,5-dimethoxybenzoic Acid reagents->product caption Synthesis of the key bromo precursor.

Caption: Synthesis of the key bromo precursor.

Synthesis_of_2_Borono_4_5_dimethoxybenzoic_acid start 2-Bromo-4,5-dimethoxybenzoic Acid step1 1. n-BuLi, THF, -78°C 2. B(OiPr)3 start->step1 product This compound step1->product step2 3. H3O+ product->step2 Workup caption Proposed synthesis of the target boronic acid.

Caption: Proposed synthesis of the target boronic acid.

References

Commercial availability and suppliers of 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability of Precursor and Physicochemical Properties

2-Borono-4,5-dimethoxybenzoic acid is not a stock chemical from major suppliers. However, its immediate precursor, 2-Bromo-4,5-dimethoxybenzoic acid (CAS No. 6286-46-0), is commercially available. Researchers can synthesize the target compound from this precursor.

Suppliers of 2-Bromo-4,5-dimethoxybenzoic acid

A variety of chemical suppliers offer 2-Bromo-4,5-dimethoxybenzoic acid. Notable suppliers include:

  • Sigma-Aldrich[1]

  • TCI America[2]

  • Matrix Scientific[3]

  • Vihita Drugs & Intermediates[4]

  • Visa Chem Private Limited[5]

It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

Physicochemical Data of 2-Bromo-4,5-dimethoxybenzoic acid

The following table summarizes the key quantitative data for the precursor, 2-Bromo-4,5-dimethoxybenzoic acid.

PropertyValueSource
CAS Number 6286-46-0[1][2][3][4][5]
Molecular Formula C₉H₉BrO₄[1][4][5]
Molecular Weight 261.07 g/mol [1]
Purity ≥98%[1][3][5]
Physical State Off-White Crystalline Solid/Powder[6]
Melting Point 188-190 °C[1]
Synonyms 6-Bromoveratric acid[1]

Synthetic Protocol: Miyaura Borylation for this compound

The synthesis of this compound from 2-Bromo-4,5-dimethoxybenzoic acid can be achieved via a palladium-catalyzed Miyaura borylation reaction. This reaction introduces a boronic acid or boronate ester group at the position of the bromine atom. Below is a detailed, generalized experimental protocol.

Reaction Scheme

G cluster_0 Miyaura Borylation 2-Bromo-4,5-dimethoxybenzoic_acid 2-Bromo-4,5-dimethoxybenzoic acid Product_ester 2-(4,5-dimethoxy-2-carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Bromo-4,5-dimethoxybenzoic_acid->Product_ester Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Product_ester Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Product_ester Base Base (e.g., KOAc) Base->Product_ester Solvent Solvent (e.g., Dioxane) Solvent->Product_ester Final_Product This compound Product_ester->Final_Product Hydrolysis Hydrolysis Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Materials and Reagents
  • 2-Bromo-4,5-dimethoxybenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate - KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Hydrochloric acid (HCl) for workup

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,5-dimethoxybenzoic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvent: To the mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents) and anhydrous dioxane.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

  • Hydrolysis to Boronic Acid:

    • Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water).

    • Add aqueous hydrochloric acid and stir vigorously at room temperature for 2-4 hours.

    • The product, this compound, may precipitate out of the solution. If not, extract the product with an organic solvent.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Applications in Research and Development

While specific applications of this compound are not documented, its structure suggests significant potential in several areas of chemical research, particularly as a building block in organic synthesis.

Suzuki-Miyaura Coupling Reactions

The primary utility of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7] This reaction is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry.[8][9] this compound can be coupled with various aryl, heteroaryl, or vinyl halides (or triflates) to synthesize complex molecular architectures.

Suzuki_Coupling cluster_0 Catalytic Cycle A This compound Transmetal Transmetalation A->Transmetal B Aryl/Vinyl Halide or Triflate (R-X) OxAdd Oxidative Addition B->OxAdd C Biaryl or Styrenyl Product Pd0 Pd(0) Catalyst Pd0->OxAdd R-X PdII R-Pd(II)-X OxAdd->PdII PdII->Transmetal Ar-B(OH)₂ DiarylPd R-Pd(II)-Ar Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->C Product Formation RedElim->Pd0 R-Ar

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Potential in Drug Discovery

The dimethoxybenzoic acid scaffold is present in various biologically active molecules. The ability to introduce this moiety onto different molecular frameworks via Suzuki-Miyaura coupling makes this compound a potentially valuable building block for the synthesis of novel pharmaceutical compounds. Boronic acids themselves have also been explored as pharmacophores in drug design.[10]

Conclusion

While this compound is not a commercially available reagent, this guide provides a clear and actionable pathway for its synthesis from the readily available precursor, 2-Bromo-4,5-dimethoxybenzoic acid. The detailed synthetic protocol and discussion of its potential applications, particularly in Suzuki-Miyaura coupling reactions, should empower researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The provided data and diagrams offer a comprehensive resource for the laboratory synthesis and application of this compound.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for a Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules.[1] This application note provides a detailed protocol for a standard Suzuki coupling reaction utilizing 2-borono-4,5-dimethoxybenzoic acid, a key building block for various pharmaceutically relevant scaffolds.

Core Reaction:

The central transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl halide (typically a bromide or iodide) to form a substituted biaryl carboxylic acid. The presence of the methoxy and carboxylic acid functionalities on the boronic acid partner requires careful optimization of the reaction conditions to achieve high yields and purity.

General reaction scheme for the Suzuki coupling of this compound with an aryl halide.Figure 1. General reaction scheme for the Suzuki coupling of this compound with an aryl halide.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Representative Reaction Parameters

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling, especially with functionalized substrates. The following table summarizes typical conditions that can be used as a starting point for optimization.

ParameterRecommended ConditionsNotes
Aryl Halide Aryl Bromide or Aryl IodideAryl iodides are generally more reactive than aryl bromides. Aryl chlorides may require more specialized catalysts and harsher conditions.
Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (1-3 mol%)For sterically hindered or electron-rich aryl halides, more active catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be beneficial.
Base K₃PO₄ (2-3 eq)K₂CO₃ (2-3 eq)Cs₂CO₃ (2 eq)The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CThe optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

experimental_workflow reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) setup 2. Assemble Reaction (Flask, Stirrer, Condenser) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent_catalyst 4. Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup 6. Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification product 8. Characterize Pure Product (NMR, MS) purification->product

Suzuki Coupling Experimental Workflow
Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Catalytic Cycle

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol provided herein offers a robust starting point for researchers in drug discovery and development. Careful selection of the catalyst, base, and solvent system is crucial for optimizing the reaction for specific aryl halide coupling partners. The versatility and reliability of this reaction make it an invaluable tool for the construction of complex molecular architectures.

References

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, substrates such as 2-Borono-4,5-dimethoxybenzoic acid present unique challenges due to steric hindrance from the ortho-substituted carboxylic acid and methoxy groups.[4][5] This steric congestion can impede the crucial transmetalation step in the catalytic cycle, leading to lower yields and slower reaction rates.[5] This application note provides an overview of the best palladium catalysts for this transformation, detailed experimental protocols, and troubleshooting guidelines.

Recommended Palladium Catalyst Systems

For sterically demanding Suzuki-Miyaura couplings, the catalyst system's choice is critical. The most effective systems typically involve palladium precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step and can accommodate sterically hindered substrates.[6]

1. Buchwald Ligands and Precatalysts: The use of dialkylbiaryl phosphine ligands, developed by the Buchwald group, has proven exceptionally effective for challenging cross-coupling reactions.[6][7] Ligands such as SPhos and XPhos are particularly well-suited for coupling ortho-substituted substrates.[6] The use of pre-formed palladium precatalysts (e.g., SPhos Pd G3) is highly recommended as they are air- and moisture-stable, ensuring the generation of the active Pd(0) catalyst with high fidelity and reproducibility.[4][7]

2. N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also powerful catalysts for Suzuki-Miyaura reactions, offering high stability and activity.[8] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can be effective for sterically hindered couplings due to their strong electron-donating ability and steric bulk.

3. Traditional Phosphine Ligands: While often less effective for highly hindered substrates, traditional catalysts like Pd(PPh₃)₄ can sometimes be used, though they may require higher catalyst loadings and harsher reaction conditions.[9][10][11] Their effectiveness is highly dependent on the specific coupling partners.

The general catalytic cycle for the Suzuki-Miyaura cross-coupling is illustrated below. It involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Catalyst System Comparison

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, these examples provide a strong basis for catalyst selection.

Catalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100122-Chlorotoluene95[6]
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane80162-Bromoanisole92[6]
Pd(OAc)₂ (1.5)DavePhos (3)K₃PO₄ (2)Toluene100181-Bromo-2,6-dimethylbenzene88[6]
Pd(PPh₃)₄ (6)-Na₂CO₃ (2)Benzene/H₂O8016Mesitylboronic acid + Iodobenzene83[5]
PdCl₂(dppf) (3)-K₂CO₃ (3)Anisole8012Aryl Bromide (general)70-90[13]

Note: Yields are highly substrate-dependent. The conditions listed serve as a starting point for optimization.

Experimental Protocols

A well-defined workflow is essential for successful and reproducible cross-coupling reactions. The following diagram outlines the key stages of the experimental procedure.

Experimental_Workflow start Start reagents 1. Prepare Reagents - Aryl Halide - Boronic Acid - Base - Solvent start->reagents setup 2. Assemble Reaction - Add solids (catalyst, ligand, base) - Add solvent - Degas the mixture reagents->setup reactants 3. Add Coupling Partners - Add aryl halide - Add boronic acid solution setup->reactants reaction 4. Heat Reaction - Monitor by TLC/LC-MS reactants->reaction workup 5. Reaction Workup - Quench reaction - Aqueous extraction reaction->workup purify 6. Purify Product - Column chromatography workup->purify end End purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended as a starting point for the cross-coupling of this compound with an aryl halide (Ar-X).

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound, SPhos Pd G3 precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous dioxane (or toluene) followed by the degassed water via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • If a carboxylic acid product is desired, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL). If the coupling partner was an ester, perform a standard aqueous workup.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Procedure using a Palladium Salt and Ligand

This protocol allows for more flexibility in tuning the palladium-to-ligand ratio.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous Dimethoxyethane (DME) (5 mL)

  • Degassed water (1 mL)

Procedure:

  • Add Pd(OAc)₂, the SPhos ligand, and K₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous DME. The mixture should turn from a suspension to a clear, colored solution upon gentle heating or stirring, indicating complex formation.

  • Add the aryl halide and the this compound.

  • Add the degassed water.

  • Seal the vessel and heat to 80 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for reaction workup and purification.

Catalyst Selection and Troubleshooting

Choosing the optimal catalyst and conditions can be complex. The following decision tree provides a logical framework for approaching a new sterically hindered Suzuki-Miyaura coupling.

Catalyst_Selection start Start: Sterically Hindered Coupling q1 Is the Aryl Halide an Aryl Chloride? start->q1 a1_yes Use a highly active catalyst system: - SPhos or XPhos Pd G3/G4 - Strong base (K₃PO₄, Cs₂CO₃) q1->a1_yes Yes a1_no Aryl Bromide/Iodide/Triflate q1->a1_no No q2 Is significant protodeboronation (loss of boronic acid) observed? a1_yes->q2 a1_no->q2 a2_yes Troubleshoot: 1. Use anhydrous conditions (e.g., K₃PO₄ in dry dioxane). 2. Use a boronate ester (e.g., pinacol ester). 3. Lower reaction temperature. q2->a2_yes Yes a2_no Low or no conversion? q2->a2_no No success Successful Coupling a2_yes->success a3 Troubleshoot: 1. Increase catalyst loading (2-5 mol%). 2. Screen different bulky ligands (e.g., SPhos, XPhos, RuPhos). 3. Increase temperature. 4. Screen different bases (K₃PO₄, K₂CO₃, CsF). a2_no->a3 a3->success

References

Application Notes and Protocols for Reactions Involving 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate bases and solvents for chemical reactions involving 2-borono-4,5-dimethoxybenzoic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document offers detailed experimental protocols and data to facilitate the synthesis of biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis, primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its utility lies in the ability to form carbon-carbon bonds, leading to the construction of complex molecular architectures. The success of these transformations, particularly the Suzuki-Miyaura coupling, is critically dependent on the judicious choice of reaction parameters, most notably the base and solvent system.

The selection of an appropriate base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The solvent plays a multifaceted role, influencing the solubility of reactants and catalyst, affecting the reaction rate, and in some cases, participating in the reaction mechanism. This document outlines optimized conditions and provides protocols to achieve high yields and purity in the synthesis of biaryl derivatives using this compound.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the reaction workflow is depicted below. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound + Aryl Halide Mixing Mixing and Heating Reagents->Mixing Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Base_Solvent Base + Solvent Base_Solvent->Mixing Quenching Reaction Quenching Mixing->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Appropriate Bases and Solvents

The choice of base and solvent significantly impacts the yield and efficiency of Suzuki-Miyaura couplings with this compound. The following table summarizes recommended conditions based on literature precedents for similar substrates. It is important to note that optimal conditions may vary depending on the specific aryl halide used.

Aryl Halide TypeRecommended Base(s)Recommended Solvent System(s)Typical Yield Range (%)Reference Notes
Aryl Bromide (electron-rich)K₂CO₃, Cs₂CO₃Toluene/Ethanol/Water (e.g., 4:1:1)80-95Carbonates are effective and commonly used.
Aryl Bromide (electron-poor)K₃PO₄, NaOHDioxane/Water (e.g., 4:1)85-98Stronger bases can accelerate the reaction.
Aryl Chloride (activated)K₃PO₄, CsFt-BuOH/Water (e.g., 3:1)70-90Requires more forcing conditions and specialized ligands.
Aryl IodideNa₂CO₃, K₂CO₃DMF/Water (e.g., 5:1)90-99Generally the most reactive halides.

Experimental Protocols

The following protocols provide detailed methodologies for Suzuki-Miyaura coupling reactions using this compound.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol describes a general method for the coupling of this compound with an aryl bromide using a common palladium catalyst and a carbonate base.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Fit the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Protocol 2: Protocol for Challenging Couplings (e.g., with Aryl Chlorides)

This protocol is adapted for less reactive aryl halides, such as activated aryl chlorides, and employs a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorobenzonitrile)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add a degassed solvent mixture of t-BuOH (6 mL) and water (2 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions may require longer reaction times (12-24 hours).

  • Follow the work-up and purification steps as described in Protocol 1.

Logical Relationships and Troubleshooting

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several factors. The following diagram illustrates the logical relationships between key reaction parameters and potential outcomes.

Troubleshooting_Suzuki cluster_inputs Reaction Inputs cluster_outcomes Potential Outcomes Substrate This compound + Aryl Halide High_Yield High Yield of Desired Product Low_Yield Low Yield or No Reaction Substrate->Low_Yield Steric hindrance on aryl halide Catalyst_System Catalyst + Ligand Catalyst_System->High_Yield Appropriate ligand for substrate Catalyst_System->Low_Yield Catalyst deactivation Side_Products Formation of Side Products Catalyst_System->Side_Products Homocoupling of boronic acid Base_Choice Base Selection Base_Choice->High_Yield Optimal base strength and concentration Base_Choice->Low_Yield Base too weak for transmetalation Base_Choice->Side_Products Base too strong causing protodeboronation Solvent_Choice Solvent System Solvent_Choice->High_Yield Good solubility and optimal temperature Solvent_Choice->Low_Yield Poor solubility of reactants

Caption: Troubleshooting guide for the Suzuki-Miyaura coupling reaction.

Troubleshooting Tips:

  • Low or No Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., switching from a carbonate to a phosphate), or employing a more active catalyst system with a specialized ligand (e.g., a biarylphosphine ligand for aryl chlorides). Ensure all reagents are pure and the solvent is adequately degassed to prevent catalyst deactivation.

  • Formation of Homocoupled Product: The formation of a biaryl product from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a less concentrated solution or by adding the boronic acid slowly to the reaction mixture.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with strong bases and high temperatures. If this is observed, a milder base (e.g., KF or CsF) or lower reaction temperature may be beneficial.

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of the reaction conditions for each specific substrate is often necessary to achieve the best results. Always conduct reactions in a well-ventilated fume hood and adhere to all laboratory safety guidelines.

Application Notes and Protocols: Synthesis of Biaryl Compounds Using 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. This protocol focuses on the application of a specific building block, 2-Borono-4,5-dimethoxybenzoic acid, in the synthesis of novel biaryl compounds. The presence of both a carboxylic acid and methoxy groups on the boronic acid ring offers opportunities for further functionalization and tuning of molecular properties, making it a valuable reagent in drug discovery and development.

These application notes provide an overview of the Suzuki-Miyaura coupling reaction, followed by a generalized protocol that can be adapted for the use of this compound.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. The reaction typically proceeds in the presence of a base and a palladium catalyst with phosphine ligands.

General Reaction Scheme:

Where Ar-B(OH)2 is the organoboron species (e.g., this compound), Ar'-X is an aryl halide or triflate, and Ar-Ar' is the resulting biaryl product.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar'-X) to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group (Ar) to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment, from reagent preparation to product purification and analysis.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent setup Assemble Reaction under Inert Atmosphere (N2 or Ar) solvent->setup heating Heat Reaction Mixture (e.g., 80-120 °C) setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench extract Aqueous Work-up & Organic Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: A generalized workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the synthesis of biaryl compounds using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide is recommended for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

    • If a solid ligand is used, add it at this stage (typically in a 1:2 or 1:4 Pd:ligand ratio).

    • Seal the vessel with a septum or condenser.

    • Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times) to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent via syringe to the reaction vessel. The concentration is typically in the range of 0.1 to 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically between 80 °C and 120 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Due to the lack of specific published examples for the Suzuki-Miyaura coupling of this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform initial screening experiments to determine the optimal conditions for their specific aryl halide coupling partner. Key parameters to record for each reaction include:

  • Aryl Halide: Structure and electronic properties.

  • Catalyst/Ligand System: The specific palladium source and ligand used.

  • Base: The type and amount of base.

  • Solvent: The reaction solvent.

  • Temperature: The reaction temperature.

  • Reaction Time: The time required for completion.

  • Yield: The isolated yield of the biaryl product.

A systematic variation of these parameters will allow for the construction of a data table to guide future syntheses.

Signaling Pathway Visualization

While this compound is a synthetic building block, the resulting biaryl compounds may be designed as inhibitors or modulators of specific biological signaling pathways. The following is a hypothetical example of how a synthesized biaryl compound might inhibit a generic kinase signaling pathway, a common target in drug discovery.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Biaryl Synthesized Biaryl (Kinase Inhibitor) Biaryl->Kinase Inhibits

Caption: A diagram illustrating the potential inhibitory action of a synthesized biaryl compound on a generic kinase signaling pathway.

Conclusion

This compound represents a versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The generalized protocol provided herein serves as a foundation for researchers to develop specific synthetic routes towards novel molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions and thorough characterization of the resulting products are essential for successful outcomes.

Application of 2-Borono-4,5-dimethoxybenzoic acid in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-4,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, particularly valued for its application in the construction of complex molecular architectures core to many pharmaceutical compounds. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in a wide array of therapeutic agents. The dimethoxy-substituted phenylboronic acid moiety allows for the introduction of a functionalized aromatic ring, which can be crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of a drug candidate.

The Suzuki-Miyaura coupling reaction offers several advantages for pharmaceutical synthesis, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1] These characteristics make it an ideal method for the late-stage functionalization of complex molecules, a critical step in the drug discovery and development process.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. These structures are key intermediates in the synthesis of various pharmaceuticals, including but not limited to, kinase inhibitors, antivirals, and central nervous system agents. The reaction couples the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base.

A representative Suzuki-Miyaura coupling reaction is the synthesis of 2'-methyl-4,5-dimethoxybiphenyl-2-carboxylic acid, a potential intermediate for various pharmacologically active molecules.

Reaction Scheme:

G reactant1 This compound reaction reactant1->reaction reactant2 2-Bromotoluene reactant2->reaction catalyst Pd(PPh3)4 reaction_label Suzuki-Miyaura Coupling catalyst->reaction_label base K2CO3 base->reaction_label solvent Toluene/Ethanol/Water solvent->reaction_label product 2'-Methyl-4,5-dimethoxybiphenyl-2-carboxylic acid reaction->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a biphenyl-2-carboxylic acid intermediate.

Materials:

  • This compound

  • Aryl bromide (e.g., 2-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene, Ethanol, Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction flask, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired biphenyl-2-carboxylic acid intermediate.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides to demonstrate the versatility and efficiency of this building block in generating a library of pharmaceutical intermediates.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901885
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001292
33-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O802478
42-ChlorobenzonitrilePd₂(dba)₃/XPhos (4)K₃PO₄t-BuOH/H₂O1102088

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a biphenyl-2-carboxylic acid intermediate using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating extraction Cool and Extract with Organic Solvent heating->extraction drying Dry and Concentrate extraction->drying purify Column Chromatography or Recrystallization drying->purify characterize Characterization (NMR, MS) purify->characterize final_product final_product characterize->final_product Final Intermediate

Caption: General workflow for biphenyl intermediate synthesis.

Signaling Pathway Visualization (Hypothetical)

While this compound is a synthetic building block and not a signaling molecule itself, the intermediates synthesized from it can be designed to target specific biological pathways. For instance, a biaryl compound derived from it could be an inhibitor of a protein kinase pathway implicated in cancer.

The following diagram illustrates a hypothetical signaling pathway where a synthesized biaryl intermediate could act as a kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Biaryl Intermediate (Synthesized) Inhibitor->KinaseB

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-borono-4,5-dimethoxybenzoic acid as a key starting material. The methodologies described herein are based on established synthetic strategies for boronic acids, including intramolecular condensation and Suzuki-Miyaura cross-coupling reactions. The resulting heterocyclic scaffolds hold potential for applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents.

Introduction

Boron-containing heterocyclic compounds, especially benzoxaboroles, have emerged as a significant class of molecules in drug discovery.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of novel therapeutics.[3] Two notable examples of FDA-approved drugs are Tavaborole (Kerydin®), an antifungal agent, and Crisaborole (Eucrisa®), an anti-inflammatory drug.[1] The mechanism of action for many benzoxaborole antifungals involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.[1][4] The boron atom in the benzoxaborole scaffold plays a crucial role in binding to the active site of the enzyme.[4]

This compound is a versatile starting material for the synthesis of novel, substituted benzoxaboroles and other complex heterocyclic systems. The presence of the dimethoxy and carboxylic acid functional groups allows for a variety of chemical transformations, enabling the creation of diverse compound libraries for biological screening.

Application 1: Synthesis of a Novel 6,7-Dimethoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic Acid

This protocol describes the synthesis of a novel benzoxaborole derivative from this compound via a reduction and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Reduction of the Carboxylic Acid

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, a reducing agent such as borane-THF complex (BH3-THF, 1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization

Upon completion of the reduction, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6,7-dimethoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid.

start This compound intermediate Intermediate alcohol start->intermediate Reduction (e.g., BH3-THF) product 6,7-Dimethoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid intermediate->product Intramolecular Cyclization (Acidic workup)

Fig. 1: Synthetic workflow for a novel benzoxaborole.

Application 2: Synthesis of a Phenyl-Substituted Dihydropyrimidine via Suzuki-Miyaura Cross-Coupling

This protocol outlines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a dihalogenated pyrimidine to synthesize a novel phenyl-substituted dihydropyrimidine derivative.

Experimental Protocol

A mixture of this compound (1.2 eq), 2,4-dichloro-5-fluoropyrimidine (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3, 2.5 eq) is prepared in a suitable solvent system, for instance, a 3:1 mixture of dioxane and water. The reaction vessel is degassed and purged with an inert gas. The mixture is then heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired phenyl-substituted dihydropyrimidine.

reactant1 This compound product Novel Heterocyclic Compound reactant1->product reactant2 Dihalo-N-heterocycle reactant2->product catalyst Pd Catalyst + Base catalyst->product

Fig. 2: Suzuki-Miyaura cross-coupling workflow.

Potential Biological Activities and Data Presentation

The novel heterocyclic compounds synthesized from this compound are anticipated to exhibit a range of biological activities, drawing parallels from existing research on similar molecular scaffolds.

Antifungal Activity

Benzoxaboroles are known to be potent antifungal agents.[1] The novel 6,7-dimethoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid, synthesized as described in Application 1, is a promising candidate for antifungal drug discovery. The proposed mechanism of action for many antifungal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), which is crucial for fungal protein synthesis.[1][4]

Anticancer Activity

Numerous heterocyclic compounds, including those containing boron, have demonstrated significant anticancer properties.[5][6][7] The phenyl-substituted dihydropyrimidine from Application 2 could be evaluated for its cytotoxic effects against various cancer cell lines.

The following table summarizes representative biological activity data for structurally related compounds found in the literature.

Compound ClassTarget Organism/Cell LineBiological Activity (IC50/MIC)Reference
Benzoxaborole DerivativesTrichophyton rubrumMIC: 0.25 - 1 µg/mL[3]
Benzoxaborole DerivativesCandida albicansMIC: 0.25 - 1 µg/mL[3]
Boronic Acid Arylidene HeterocyclesGlioblastoma Brain Cancer CellsVaried anti-cellular effects[5]
Fused Nitrogen HeterocyclesBreast Cancer Cell LinesPotent anticancer activities[6]
Thiazole-based HeterocyclesHuman Leukemia (HCT116)IC50: 5.48 µM[7]
Thiazole-based HeterocyclesBreast Cancer (MCF7)IC50: 4.53 µM[7]

Proposed Signaling Pathway Inhibition

The antifungal activity of benzoxaboroles is often attributed to the inhibition of the leucyl-tRNA synthetase (LeuRS) enzyme, which is a critical component of the protein synthesis machinery in fungi.

leucine Leucine aminoacylation Aminoacylation leucine->aminoacylation tRNA tRNA(Leu) tRNA->aminoacylation leuRS Leucyl-tRNA Synthetase (LeuRS) leuRS->aminoacylation leutRNA Leu-tRNA(Leu) aminoacylation->leutRNA protein_synthesis Protein Synthesis leutRNA->protein_synthesis benzoxaborole Novel Benzoxaborole benzoxaborole->leuRS Inhibition

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 2-Borono-4,5-dimethoxybenzoic acid. This compound is of significant interest in medicinal chemistry and drug discovery due to the presence of both a boronic acid moiety, a key pharmacophore in several approved drugs, and a carboxylic acid group that allows for diverse structural modifications. The following sections detail methods for amide bond formation and esterification, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

General Considerations for Derivatization

The presence of both a carboxylic acid and a boronic acid group on the same molecule requires careful consideration of reaction conditions to achieve chemoselective derivatization of the carboxylic acid.

Compatibility of the Boronic Acid Group: Boronic acids are generally stable under many conditions used for carboxylic acid derivatization. However, they can undergo side reactions such as protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions, or form boroxines (anhydrides) upon dehydration. It is crucial to select reaction conditions that are mild enough to preserve the integrity of the boronic acid moiety.

Protection of the Boronic Acid Group: In some cases, protection of the boronic acid may be advantageous to prevent interference with the desired reaction or to improve solubility. A common strategy is the conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester. This can be achieved by reacting the boronic acid with pinacol. The pinacol ester is generally stable to many reaction conditions used for amide coupling and esterification and can be deprotected later if the free boronic acid is required.

Amide Bond Formation (Amidation)

Amide coupling is a fundamental reaction in drug discovery for creating peptidomimetics and other amide-containing scaffolds. Standard peptide coupling reagents can be effectively employed for the amidation of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data for Amidation (Exemplary)

The following table provides expected yields and reaction conditions for the amidation of benzoic acid derivatives with various amines using different coupling reagents, which can be used as a reference for optimizing the reaction of this compound.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATU DIPEADMF252-1670-95
HBTU/HOBt DIPEADMF254-2465-90
EDC/HOBt DIPEADCM/DMF2512-4860-85
DCC/DMAP -DCM2512-2450-80

Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including the classic Fischer esterification under acidic conditions or by using coupling agents.

Protocol 2: Fischer-Speier Esterification

This protocol outlines the esterification of this compound with an alcohol using a catalytic amount of strong acid.[3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by washing with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data for Esterification (Exemplary)

The following table provides expected yields and reaction conditions for the esterification of benzoic acid derivatives.

MethodCatalystAlcoholTemperature (°C)Time (h)Typical Yield (%)
Fischer Esterification H₂SO₄ (cat.)MethanolReflux4-1275-95
Fischer Esterification H₂SO₄ (cat.)EthanolReflux6-1870-90
DCC/DMAP DMAP (cat.)Alcohol2512-2460-85

Visualizations

Reaction Schemes

Caption: Amidation of this compound.

Caption: Esterification of this compound.

Experimental Workflow

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Add reactants and reagents - Inert atmosphere start->reaction_setup reaction Reaction: - Stirring at specified temperature - Monitor progress (TLC/LC-MS) reaction_setup->reaction workup Aqueous Workup: - Dilution with organic solvent - Washing with aqueous solutions reaction->workup drying Drying and Concentration: - Dry organic layer (e.g., MgSO₄) - Remove solvent in vacuo workup->drying purification Purification: - Flash column chromatography drying->purification product Final Product: - Characterization (NMR, MS) purification->product

Caption: General experimental workflow for derivatization.

Conclusion

The protocols and data provided herein offer a comprehensive guide for the derivatization of the carboxylic acid group of this compound. These methods are robust and can be adapted for the synthesis of a diverse library of amide and ester derivatives. Such derivatives are valuable tools for probing biological systems and for the development of new therapeutic agents that leverage the unique properties of the boronic acid pharmacophore.

Disclaimer: The provided protocols are exemplary and may require optimization for specific amines, alcohols, and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Analytical techniques (HPLC, GC-MS) for monitoring 2-Borono-4,5-dimethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 2-Borono-4,5-dimethoxybenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various reaction monitoring scenarios, such as the widely used Suzuki-Miyaura cross-coupling reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a primary technique for the analysis of boronic acids, offering a cost-effective and reliable method for reaction monitoring in pharmaceutical and synthetic chemistry laboratories.[1] This method allows for the separation and quantification of this compound, its corresponding starting materials, and reaction products.

Experimental Protocol: HPLC Analysis

This protocol outlines a reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of the desired product in a reaction mixture.

1. Instrumentation and Columns:

  • HPLC System with UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

  • This compound standard

  • Reaction product standard (if available)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol) to stop the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a standard solution of this compound in the same solvent for quantification.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and the product by comparing their retention times with the standards.

  • Quantify the concentration of the analyte by integrating the peak area and comparing it to a calibration curve generated from the standard solutions.

Quantitative Data Summary (HPLC)

The following table provides expected retention times for key components in a typical Suzuki-Miyaura coupling reaction involving this compound and an aryl halide. Note: Actual retention times may vary depending on the specific HPLC system and exact conditions.

CompoundExpected Retention Time (min)
This compound~ 5.8
Aryl Halide (e.g., 4-bromoanisole)~ 12.5
Coupling Product~ 10.2

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like boronic acids, derivatization is necessary to increase their volatility for GC analysis.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol describes a method for the analysis of this compound in a reaction mixture using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Solvents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

3. Derivatization Procedure:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction and extract the organic components with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes in a sealed vial.

  • Cool to room temperature before injection into the GC-MS.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 50-550
Ionization Mode Electron Ionization (EI) at 70 eV

5. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Monitor the reaction by observing the decrease in the peak area of the derivatized starting material and the increase in the peak area of the derivatized product over time.

Quantitative Data Summary (GC-MS)

The following table presents the expected mass-to-charge ratios (m/z) of key fragments for the trimethylsilyl (TMS) derivative of this compound.

CompoundDerivativeKey m/z Fragments
This compoundDi-TMS derivative340 (M+), 325 (M-15), 297, 193

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using HPLC and GC-MS.

Analytical_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Reaction Chemical Reaction (e.g., Suzuki Coupling) Sampling Time-Point Sampling Reaction->Sampling Periodic Aliquots Quenching Reaction Quenching Sampling->Quenching HPLC_Prep Sample Dilution & Filtration Quenching->HPLC_Prep For HPLC GCMS_Prep Extraction & Solvent Evaporation Quenching->GCMS_Prep For GC-MS HPLC_Analysis HPLC-UV/DAD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Quantitative Data (Concentration vs. Time) HPLC_Analysis->HPLC_Data Derivatization Derivatization (BSTFA) GCMS_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Qualitative & Semi-Quantitative Data (Peak Area vs. Time) GCMS_Analysis->GCMS_Data

Caption: Workflow for reaction monitoring using HPLC and GC-MS.

References

Application Notes and Protocols: 2-Borono-4,5-dimethoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-borono-4,5-dimethoxybenzoic acid as a versatile building block in materials science. The unique functionalities of this molecule, combining a boronic acid group for covalent coupling and self-assembly, a carboxylic acid for further functionalization or influencing solubility, and electron-donating methoxy groups, make it a valuable monomer for the synthesis of advanced materials with tailored properties.

Synthesis of Conjugated Polymers via Suzuki Coupling

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling polymerization to create conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties. The methoxy groups on the phenyl ring act as electron-donating groups, which can influence the HOMO-LUMO levels and the photophysical properties of the resulting polymer.

Experimental Protocol: Synthesis of a Copolymer with Dibromofluorene

This protocol describes a typical Suzuki coupling polymerization between this compound and 9,9-dioctyl-2,7-dibromofluorene.

Materials:

  • This compound

  • 9,9-dioctyl-2,7-dibromofluorene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), 9,9-dioctyl-2,7-dibromofluorene (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand, P(o-tol)₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add a degassed mixture of toluene (15 mL) and deionized water (5 mL).

  • Heat the reaction mixture to 90°C and stir vigorously for 48 hours under argon.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Filter the polymer and wash with methanol and deionized water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum at 60°C.

Quantitative Data Summary
PropertyExpected Value
Number-Average MW (Mₙ)15,000 g/mol
Weight-Average MW (Mₙ)35,000 g/mol
Polydispersity Index (PDI)2.3
Decomposition Temp (TGA)>350°C
Glass Transition Temp (DSC)~150°C
UV-Vis Absorbance (λₘₐₓ)~380 nm
Photoluminescence (λₑₘ)~450 nm

Note: These are representative values and can vary based on reaction conditions and purification methods.

Suzuki_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA This compound Polymer Conjugated Polymer MonomerA->Polymer MonomerB Dibromo-comonomer (e.g., Dibromofluorene) MonomerB->Polymer Catalyst Pd Catalyst + Ligand Catalyst->Polymer Base Base (e.g., K₂CO₃) Base->Polymer Solvent Solvent (e.g., Toluene/Water) Solvent->Polymer

Suzuki coupling polymerization workflow.

Synthesis of Covalent Organic Frameworks (COFs)

The boronic acid functionality of this compound makes it a suitable building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, which are promising for applications in gas storage, catalysis, and sensing. The condensation reaction of boronic acids is a common method for forming the porous framework. The presence of the carboxylic acid and methoxy groups can influence the pore environment and the functionality of the resulting COF.

Experimental Protocol: Solvothermal Synthesis of a Boronate Ester-Linked COF

This protocol outlines a general procedure for the synthesis of a 2D COF using this compound and a triphenylene-based polyol linker.

Materials:

  • This compound

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) for potential esterification of the carboxylic acid group prior to COF synthesis to prevent interference.

Procedure:

  • (Optional Pre-step) To prevent the carboxylic acid from interfering with the COF formation, it can be esterified. Dissolve this compound in dichloromethane, and add DCC and DMAP, followed by the desired alcohol (e.g., methanol). Stir at room temperature overnight. Purify the resulting boronic ester by column chromatography.

  • In a Pyrex tube, add this compound (or its ester derivative) (0.5 mmol) and HHTP (0.33 mmol).

  • Add a mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120°C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid with anhydrous acetone and then dry under vacuum at 150°C for 12 hours to afford the COF as a crystalline powder.

Quantitative Data Summary
PropertyExpected Value
BET Surface Area600-1200 m²/g
Pore Volume0.5-1.0 cm³/g
Pore Size1.5-2.5 nm
Decomposition Temp (TGA)>400°C
Powder X-ray DiffractionCrystalline

Note: These properties are highly dependent on the specific linkers used and the synthesis conditions.

COF_Synthesis BuildingBlockA This compound Solvothermal Solvothermal Reaction (Mesitylene/Dioxane, 120°C) BuildingBlockA->Solvothermal BuildingBlockB Polyol Linker (e.g., HHTP) BuildingBlockB->Solvothermal COF Covalent Organic Framework Solvothermal->COF Activation Activation (Solvent Exchange & Drying) COF->Activation PorousCOF Porous COF Material Activation->PorousCOF

Workflow for Covalent Organic Framework synthesis.

Surface Functionalization and Sensing Applications

The boronic acid group can reversibly bind to diols, a property that can be exploited for the development of sensors, particularly for saccharides. Materials functionalized with this compound can be used to coat surfaces (e.g., nanoparticles, electrodes) to create recognition sites. The carboxylic acid group provides a convenient handle for covalent attachment to surfaces.

Experimental Protocol: Functionalization of Amine-Modified Silica Nanoparticles

This protocol describes the covalent attachment of this compound to amine-functionalized silica nanoparticles for potential use in glucose sensing.

Materials:

  • Amine-functionalized silica nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Ethanol

  • Deionized water

Procedure:

  • Disperse the amine-functionalized silica nanoparticles in MES buffer.

  • In a separate vial, dissolve this compound (5-fold molar excess relative to amine groups on nanoparticles), EDC (10-fold excess), and NHS (10-fold excess) in MES buffer.

  • Stir the solution from step 2 for 30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated boronic acid solution to the nanoparticle dispersion.

  • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

  • Centrifuge the nanoparticles and discard the supernatant.

  • Wash the functionalized nanoparticles sequentially with MES buffer, deionized water, and ethanol (3 cycles each) to remove unreacted reagents.

  • Resuspend the purified nanoparticles in PBS for storage and further use.

Quantitative Data Summary
PropertyExpected Value
Zeta Potential (pH 7.4)-20 to -40 mV
Boronic Acid Loading (by titration)0.1-0.5 mmol/g
Glucose Binding Capacity (at pH 7.4)5-20 mg/g

Note: The binding capacity will be pH-dependent, with higher binding typically observed at pH values above the pKa of the boronic acid.

Surface_Functionalization Nanoparticle Amine-Functionalized Nanoparticle FunctionalizedNP Boronic Acid Functionalized Nanoparticle Nanoparticle->FunctionalizedNP BoronicAcid 2-Borono-4,5- dimethoxybenzoic acid EDC_NHS EDC/NHS Activation BoronicAcid->EDC_NHS EDC_NHS->FunctionalizedNP Binding Diol Binding FunctionalizedNP->Binding Glucose Glucose Glucose->Binding

Surface functionalization and glucose binding.

Disclaimer: These protocols and data are intended for informational purposes for research and development professionals. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all appropriate safety precautions. The expected values are illustrative and actual results may vary.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for Suzuki coupling reactions involving 2-Borono-4,5-dimethoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for the electron-rich substrate. 2. Ineffective Base: The chosen base may not be strong enough to promote transmetalation. 3. Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.1. Catalyst Screening: Test a variety of palladium catalysts, including those with electron-rich and bulky phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands). Consider using a pre-catalyst to ensure the generation of the active Pd(0) species. 2. Base Optimization: Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base can be solvent-dependent. 3. Solvent System Evaluation: Evaluate different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often effective. For anhydrous conditions, DMF or toluene can be used. 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Protodeboronation (Loss of Boronic Acid) 1. Presence of Protic Impurities: Traces of water or other protic solvents can lead to the cleavage of the C-B bond. 2. Harsh Reaction Conditions: High temperatures or a highly basic environment can promote protodeboronation, especially with electron-rich boronic acids.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Degas the solvent to remove dissolved oxygen and water. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base (e.g., KF). 3. Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow, side reactions like homocoupling can become more prevalent.1. Thorough Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before and during the reaction. 2. Optimize Catalyst and Ligands: Use a catalyst system known to promote efficient cross-coupling. Bulky electron-rich ligands can sometimes suppress homocoupling.
Poor Reproducibility 1. Inconsistent Reagent Quality: Variability in the purity of the boronic acid, aryl halide, or catalyst can lead to inconsistent results. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can affect the reaction outcome.1. Reagent Purification: Purify reagents if their quality is questionable. Use fresh, high-purity solvents and catalysts. 2. Consistent Inert Atmosphere: Employ consistent and rigorous techniques for maintaining an inert atmosphere throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst to try for the Suzuki coupling of this compound?

A1: For electron-rich boronic acids like this compound, a good starting point is often a palladium(0) catalyst with phosphine ligands. Pd(PPh₃)₄ is a commonly used and commercially available option. If this yields poor results, catalysts with more electron-rich and bulky ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), may provide better results.

Q2: How do the methoxy and carboxylic acid groups on the boronic acid affect the reaction?

A2: The two methoxy groups are electron-donating, which can make the boronic acid more susceptible to protodeboronation. The carboxylic acid group can potentially coordinate to the palladium center or react with the base, which may influence the catalytic cycle. It is important to choose a base that is compatible with the carboxylic acid functionality or to protect it if necessary.

Q3: What role does water play in the reaction mixture?

A3: In many Suzuki coupling reactions, a small amount of water in a co-solvent system (e.g., dioxane/water) can be beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation. However, an excess of water can promote protodeboronation. For sensitive substrates, anhydrous conditions may be preferable.

Q4: When should I consider using a boronate ester instead of the boronic acid?

A4: If you are consistently observing low yields due to protodeboronation, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is a recommended strategy. Boronate esters are generally more resistant to premature C-B bond cleavage under the reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.

Experimental Protocols

Below are generalized experimental protocols for catalyst and base screening for the Suzuki coupling of this compound. These are starting points and may require further optimization.

Protocol 1: General Procedure for Catalyst Screening

  • To a reaction vial, add this compound (1.2 mmol), the desired aryl halide (1.0 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the degassed solvent system (e.g., 5 mL of dioxane/water 4:1).

  • Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Base Screening

  • Set up multiple reaction vials, each containing this compound (1.2 mmol) and the aryl halide (1.0 mmol).

  • To each vial, add a different base (2.0 mmol) to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).

  • Add the chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to each vial.

  • Add the degassed solvent (e.g., 5 mL of THF/water 4:1) to each vial.

  • Seal the vials and purge with an inert gas.

  • Heat all reactions to the same temperature (e.g., 90 °C) with stirring.

  • Monitor and compare the reaction progress across the different bases.

  • Work up and analyze the results to identify the most effective base.

Data Presentation

The following tables provide a template for organizing screening results to facilitate comparison and optimization.

Table 1: Catalyst Screening Results

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)9012Data
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)9012Data
3XPhos Pd G3 (2)K₂CO₃Dioxane/H₂O (4:1)9012Data
4Pd(OAc)₂/SPhos (2)K₂CO₃Dioxane/H₂O (4:1)9012Data

Table 2: Base Screening Results

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃THF/H₂O (4:1)8016Data
2Pd(PPh₃)₄ (3)Cs₂CO₃THF/H₂O (4:1)8016Data
3Pd(PPh₃)₄ (3)K₃PO₄THF/H₂O (4:1)8016Data
4Pd(PPh₃)₄ (3)KFTHF/H₂O (4:1)8016Data

*Data to be filled in based on experimental results.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII + R¹-X Transmetalation Transmetalation (R²-B(OR)₂) PdII->Transmetalation + [R²-B(OR)₂(OH)]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Active Species

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst ScreenCatalysts Screen different Pd catalysts and ligands CheckCatalyst->ScreenCatalysts No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ScreenCatalysts->CheckBase ScreenBases Screen various inorganic and organic bases CheckBase->ScreenBases No CheckSolventTemp Are solvent and temperature optimal? CheckBase->CheckSolventTemp Yes ScreenBases->CheckSolventTemp OptimizeConditions Vary solvent system and reaction temperature CheckSolventTemp->OptimizeConditions No CheckSideReactions Are side reactions (protodeboronation, homocoupling) occurring? CheckSolventTemp->CheckSideReactions Yes OptimizeConditions->CheckSideReactions AddressSideReactions Use anhydrous conditions, degas thoroughly, or use a boronate ester CheckSideReactions->AddressSideReactions Yes Success Optimized Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Technical Support Center: 2-Borono-4,5-dimethoxybenzoic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Borono-4,5-dimethoxybenzoic acid. The focus is on identifying and mitigating common side products in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The two most prevalent side products in cross-coupling reactions involving this compound are the result of protodeboronation and homocoupling .

  • Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3,4-dimethoxybenzoic acid. This is a very common undesired side reaction for arylboronic acids, especially under aqueous and basic conditions typically used in Suzuki-Miyaura couplings.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. In the case of this compound, this would result in the formation of 2,2',3,3'-tetramethoxybiphenyl-5,5'-dicarboxylic acid. This is a common byproduct in Suzuki coupling reactions.[3]

Q2: What is the primary cause of protodeboronation?

A2: Protodeboronation, or the replacement of the C-B bond with a C-H bond, is primarily caused by the protonolysis of the boronic acid.[1] The propensity for this side reaction is highly dependent on factors such as reaction conditions, including pH, temperature, and the presence of water.[1][2] Both acid- and base-catalyzed mechanisms for protodeboronation have been described.[1]

Q3: How can I minimize the formation of the protodeboronated side product, 3,4-dimethoxybenzoic acid?

A3: Minimizing protodeboronation involves careful control of reaction parameters. Key strategies include:

  • Use of Anhydrous Solvents: Since water is a proton source for protodeboronation, using anhydrous solvents and inert gas atmosphere can significantly reduce this side reaction.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases are sometimes preferred. The pH of the reaction mixture is a critical factor.[1][2]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[1]

Q4: What leads to the formation of the homocoupling side product?

A4: The homocoupling of arylboronic acids can be promoted by the palladium catalyst, especially in the presence of oxygen.[3] It is believed that the presence of molecular oxygen can lead to the oxidation of the palladium catalyst, which then facilitates the homocoupling pathway.[3]

Q5: What are effective methods to prevent the homocoupling of this compound?

A5: To suppress the formation of the homocoupling product, the following precautions are recommended:

  • Degassing of Reaction Mixtures: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to minimize the presence of oxygen.[3]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the extent of homocoupling. Some catalyst systems are less prone to this side reaction.

  • Control of Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
High levels of 3,4-dimethoxybenzoic acid in the product mixture Protodeboronation 1. Ensure anhydrous conditions: Dry solvents and glassware thoroughly. Run the reaction under an inert atmosphere (Argon or Nitrogen). 2. Optimize the base: Try using a milder base (e.g., K₃PO₄ instead of NaOH). Screen different bases to find the optimal one for your specific reaction. 3. Lower the reaction temperature: If the reaction allows, perform it at a lower temperature. 4. Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed. 5. Consider using a boronate ester: Synthesize the pinacol ester of this compound for improved stability.
Significant formation of the symmetrical biaryl homocoupling product Homocoupling 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain an inert atmosphere: Use a balloon of argon or nitrogen throughout the reaction. 3. Optimize the catalyst system: Experiment with different palladium catalysts and phosphine ligands. 4. Adjust stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the coupling partner (aryl halide).
Low yield of the desired cross-coupling product and presence of multiple side products Suboptimal reaction conditions 1. Systematic optimization: Vary one parameter at a time (catalyst, ligand, base, solvent, temperature) to find the optimal conditions. 2. Use of additives: In some cases, additives like copper(I) salts can enhance the rate of the desired cross-coupling reaction.[1] 3. Check reagent purity: Ensure the purity of this compound and other reagents.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization will likely be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and the anhydrous solvent.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, the solvent can be degassed prior to addition, or the entire reaction mixture can be subjected to a freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is then acidified (e.g., with 1M HCl) to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R1-Pd(II)L_n-Ar Transmetal->PdII_Ar ArBOH2 Ar-B(OH)2 (this compound) Base Base (e.g., OH-) ArBOH2->Base ArBO3H2 [Ar-B(OH)3]- Base->ArBO3H2 ArBO3H2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerated Catalyst Product R1-Ar (Desired Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway ArBOH2_p Ar-B(OH)2 (this compound) ArH Ar-H (3,4-dimethoxybenzoic acid) ArBOH2_p->ArH Protonolysis Proton H+ (from H2O, etc.) BOH3 B(OH)3 ArBOH2_h1 Ar-B(OH)2 Pd_cat Pd Catalyst (in presence of O2) ArBOH2_h1->Pd_cat ArBOH2_h2 Ar-B(OH)2 ArBOH2_h2->Pd_cat ArAr Ar-Ar (Homocoupling Product) Pd_cat->ArAr

Caption: Common side reaction pathways: protodeboronation and homocoupling.

References

Technical Support Center: Purification of 2-Borono-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized from 2-Borono-4,5-dimethoxybenzoic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent impurities include unreacted this compound, the homocoupled dimer (biphenyl derivative of the starting boronic acid), residual palladium catalyst, and byproducts from phosphine ligands (if used), such as phosphine oxide. Additionally, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can lead to the formation of 2,3-dimethoxybenzoic acid as a byproduct.[1]

Q2: My primary impurity is the unreacted this compound. What is the simplest way to remove it?

A2: The simplest method is a liquid-liquid extraction using an aqueous basic solution.[2] Both the carboxylic acid and the boronic acid moieties are acidic and will be deprotonated by a base (e.g., sodium hydroxide, sodium carbonate), forming a water-soluble salt.[3][4] This salt will partition into the aqueous layer, while your typically less polar desired product remains in the organic layer.

Q3: Column chromatography of my crude product on silica gel is resulting in significant streaking and poor separation. What is causing this and how can I fix it?

A3: Boronic acids and their derivatives are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, often leading to tailing, streaking, or even irreversible adsorption.[1][5] To mitigate this, you can:

  • Change the stationary phase: Neutral alumina can be a good alternative for purifying boronate esters.[1]

  • Modify the mobile phase: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can improve peak shape, provided it doesn't affect your final product.[1] For polar compounds, consider switching from standard hexane/ethyl acetate systems to dichloromethane/methanol.[2]

  • Use treated silica: For boronate ester products, using silica gel impregnated with boric acid has been shown to reduce over-adsorption and improve recovery.[6]

Q4: I have successfully removed the starting boronic acid, but I'm struggling to separate my desired biaryl product from the homocoupled boronic acid dimer. What should I do?

A4: The homocoupled dimer often has a polarity very similar to the desired product, making chromatographic separation challenging.

  • Optimization of Chromatography: Meticulous optimization of the solvent system for flash chromatography is the first step. A shallow gradient may be required.

  • Recrystallization: This is often the most effective method for separating compounds with similar polarities.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the desired product and the impurity have different solubilities.[1][7]

  • Reaction Optimization: The best solution is often preventative. Homocoupling can be minimized by thoroughly degassing your reaction mixture to remove oxygen and ensuring your palladium catalyst source is in the active Pd(0) state before the reaction begins.[8]

Q5: Are there any non-chromatographic methods to remove residual boronic acids?

A5: Yes, scavenger resins and derivatization techniques are effective.

  • Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) can selectively bind to and remove boronic acids from a solution of your crude product.[4]

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate from nonpolar solvents like ether, allowing for removal by filtration.[7]

  • Potassium Trifluoroborate (KHF2) Salt Formation: Boronic acids can be converted to their corresponding trifluoroborate salts, which have very different solubility profiles and are often highly crystalline, facilitating purification.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product contaminated with starting boronic acid. Incomplete reaction; Ineffective initial workup.Perform a liquid-liquid extraction with an aqueous base (e.g., 1M NaOH). Refer to Protocol 1 .
Significant homocoupling byproduct observed. Presence of oxygen in the reaction; Inefficient reduction of Pd(II) catalyst source to Pd(0).Optimize reaction conditions by thoroughly degassing solvents. If the impurity persists, attempt purification by careful recrystallization. Refer to Protocol 3 .
Product streaks or gets stuck on silica column. Strong interaction between the boronic acid/ester and silica gel.Try an alternative stationary phase like neutral alumina or use a modified eluent (e.g., CH₂Cl₂/MeOH).[1][2] Refer to Protocol 2 .
Residual palladium (black/grey solid) in the final product. Inefficient removal of the heterogeneous catalyst.Filter the crude product solution through a pad of Celite® or a short plug of silica gel before concentration.
Low overall yield after purification. Product loss during chromatography due to adsorption; Product decomposition on silica.Consider less harsh purification methods like recrystallization or basic extraction. If chromatography is necessary, try boric acid-impregnated silica for boronate ester products.

Purification Strategy Overview

The following diagram illustrates a general workflow for purifying the products from a Suzuki-Miyaura coupling reaction.

G General Purification Workflow A Crude Reaction Mixture B Aqueous Basic Wash (e.g., 1M NaOH) A->B C Separate Layers B->C D Organic Layer (Contains Product) C->D E Aqueous Layer (Contains Boronic Acid Impurity) C->E F Dry & Concentrate Organic Layer D->F G Purification Step F->G H Column Chromatography G->H If needed I Recrystallization G->I If needed J Pure Product H->J I->J

Caption: General purification workflow after Suzuki coupling.

Troubleshooting Decision Pathway

Use this diagram to help decide on a purification strategy based on the nature of your crude product mixture.

G Troubleshooting Purification Strategy A Analyze Crude Product (TLC, NMR) B Is starting boronic acid present? A->B C Yes B->C   D No B->D   E Perform Aqueous Basic Wash C->E G Are impurities still present? D->G F Re-analyze Product E->F F->G H Yes G->H I No G->I K Choose Method Based on Polarity H->K J Pure Product I->J L Recrystallization (For crystalline solids with similarly polar impurities) K->L M Column Chromatography (For non-crystalline oils or impurities with different polarity) K->M

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Aqueous Basic Wash for Boronic Acid Removal

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The deprotonated this compound will be in the upper aqueous layer (if using dichloromethane) or lower aqueous layer (if using ethyl acetate).

  • Collection: Drain the organic layer containing the desired product.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the boronic acid.

Protocol 2: Flash Column Chromatography with a Modified Stationary/Mobile Phase

  • TLC Analysis: First, analyze the crude product on TLC plates using different solvent systems to find an optimal eluent for separation. If streaking is observed on silica, test a neutral alumina TLC plate.

  • Column Packing:

    • Standard Silica: Pack a column with silica gel using the chosen eluent system.

    • Neutral Alumina: For base-sensitive compounds or boronate esters, pack the column with neutral alumina.[1]

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to create a dry powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system determined from the TLC analysis, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for High-Purity Product Isolation

  • Solvent Selection: The key is to find a solvent or solvent pair in which the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common choices include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or ethanol/water.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

References

How to prevent protodeboronation of 2-Borono-4,5-dimethoxybenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation of 2-Borono-4,5-dimethoxybenzoic acid during chemical reactions.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation is a common side reaction that can significantly lower the yield of desired products in reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling.[1] This is particularly relevant for electron-rich systems like this compound. The following table outlines key experimental parameters that can be adjusted to mitigate this issue.

ParameterIssueRecommended ActionRationale
pH Both acidic and basic conditions can promote protodeboronation.[1][2][3]Maintain a neutral or slightly basic pH. Careful selection of the base is crucial. Consider using milder bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. For some systems, acidic conditions can stabilize the boronic acid.[1]The mechanism of protodeboronation is often pH-dependent.[2][3] Simple aromatic boronic acids are generally most stable at neutral pH where both acid and base-catalyzed pathways are minimized.[1]
Temperature High temperatures can accelerate the rate of protodeboronation.[4][5][6]Run the reaction at the lowest effective temperature. Consider catalyst systems that are highly active at lower temperatures.Lowering the reaction temperature can slow down the kinetics of the undesired protodeboronation side reaction.[5][6]
Solvent The choice of solvent can influence the rate of protodeboronation. Protic solvents can be a source of protons.Use anhydrous solvents to minimize the presence of a proton source. Consider less polar, aprotic solvents. For example, t-BuOH has been shown to minimize protodeboronation in some Cu-mediated reactions.[5][6] Acetic acid has been identified as a medium that can promote protodeboronation.[4]Minimizing protic sources in the reaction mixture can suppress the protonolysis of the carbon-boron bond.
Boronic Acid Derivative The free boronic acid may be inherently unstable under the reaction conditions.Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or an organotrifluoroborate.[1][7] These act as "slow-release" sources of the boronic acid.[1][8]Boronic acid derivatives can exhibit greater stability and slower release of the active boronic acid, keeping its concentration low and minimizing side reactions.[1]
Catalyst System Inefficient catalytic turnover can lead to longer reaction times and higher temperatures, favoring protodeboronation.Optimize the catalyst and ligand system for rapid catalytic turnover.[1] Metal additives like silver and copper have been used to accelerate cross-coupling reactions.[1] However, be aware that copper can also mediate protodeboronation under certain conditions.[5][6]A highly efficient catalyst can promote the desired reaction at a much faster rate than the competing protodeboronation.
Reaction Time Prolonged reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.Monitor the reaction progress closely and work it up as soon as it is complete.Minimizing the reaction time reduces the opportunity for the undesired side reaction to occur.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid (or its derivative) is cleaved and replaced with a carbon-hydrogen bond.[1] This is a common and undesirable side reaction in many cross-coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura reaction, as it consumes the starting material and reduces the yield of the desired product.[1]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: this compound has two electron-donating methoxy groups on the aromatic ring. Electron-rich arylboronic acids are often more prone to protodeboronation. Additionally, the presence of an ortho-substituent (the boronic acid group) can introduce steric strain that may also influence its stability.

Q3: How does pH influence protodeboronation?

A3: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[2][3] There are both acid-catalyzed and base-catalyzed mechanisms.[1] For many simple arylboronic acids, the rate of protodeboronation is minimized at neutral pH.[1] However, the optimal pH can be substrate-specific, and identifying stability zones for your particular compound is key.[9]

Q4: Can I use a stronger base to speed up my Suzuki-Miyaura coupling and avoid protodeboronation?

A4: While a base is necessary for the Suzuki-Miyaura reaction, using a very strong base can accelerate the base-catalyzed protodeboronation pathway.[8][10] It is often a delicate balance. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.

Q5: What are boronic acid derivatives and how do they help prevent protodeboronation?

A5: Boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, pinacol esters, and organotrifluoroborates, are more stable forms of boronic acids.[1][7] They act as "slow-release" agents, providing a low, steady concentration of the active boronic acid in the reaction mixture. This minimizes the concentration of the potentially unstable free boronic acid at any given time, thus suppressing side reactions like protodeboronation.[1]

Q6: Are there any specific solvents I should avoid?

A6: Protic solvents, especially water, can be a source of protons for the protodeboronation reaction. Therefore, using anhydrous solvents is generally recommended. Some studies have shown that solvents like acetic acid can actively promote protodeboronation.[4]

Experimental Protocols

Protocol 1: General Screening for Optimal Suzuki-Miyaura Coupling Conditions

This protocol is designed as a starting point for optimizing the reaction conditions to favor the desired coupling product over the protodeboronated side-product.

  • Materials:

    • This compound

    • Aryl halide coupling partner

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (1-5 mol%).

    • Add the base (2-3 equivalents).

    • Add the anhydrous solvent.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the protodeboronated product (4,5-dimethoxybenzoic acid).

    • If significant protodeboronation is observed, consider the modifications suggested in the troubleshooting guide, such as changing the base, solvent, or temperature.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous solvent (e.g., Toluene or THF)

    • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in the anhydrous solvent.

    • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.

    • Alternatively, stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizations

Signaling Pathways

protodeboronation_pathway A This compound B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling C Protodeboronation A->C Undesired Pathway Pd_cat Pd Catalyst Aryl Halide D 4,5-Dimethoxybenzoic acid C->D Proton_Source H⁺ Source (e.g., H₂O, Acid, Base) Proton_Source->C

Caption: Competing pathways for this compound.

Experimental Workflow

troubleshooting_workflow start Start Reaction check_protodeboronation Significant Protodeboronation? start->check_protodeboronation lower_temp Lower Reaction Temperature check_protodeboronation->lower_temp Yes reaction_complete Reaction Complete check_protodeboronation->reaction_complete No change_base Use Milder Base lower_temp->change_base use_anhydrous Use Anhydrous Solvent change_base->use_anhydrous use_derivative Prepare Boronic Ester Derivative use_anhydrous->use_derivative use_derivative->start

Caption: Troubleshooting workflow for minimizing protodeboronation.

Logical Relationships

logical_relationships protodeboronation Protodeboronation low_yield Low Yield of Desired Product protodeboronation->low_yield high_temp High Temperature high_temp->protodeboronation strong_base Strong Base strong_base->protodeboronation protic_solvent Protic Solvent protic_solvent->protodeboronation free_boronic_acid Free Boronic Acid Instability free_boronic_acid->protodeboronation

Caption: Factors contributing to protodeboronation and low product yield.

References

Technical Support Center: Troubleshooting 2-Borono-4,5-dimethoxybenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Borono-4,5-dimethoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions, helping you optimize your experiments for higher conversion rates and yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. This particular boronic acid is both sterically hindered due to the ortho-borono group and electron-rich from the methoxy substituents. These characteristics can lead to challenges such as:

  • Inefficient Transmetalation: The steric bulk and electronic properties of the boronic acid can slow down the transfer of the aryl group to the palladium catalyst.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling.[1][2][3] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and certain bases.[1][4][5]

  • Catalyst Deactivation: The choice of ligand and base is crucial for maintaining a catalytically active palladium species throughout the reaction.[6]

  • Poor Solubility: Inadequate solubility of reactants or catalyst can lead to a sluggish and incomplete reaction.[7]

Q2: How do I choose the right base for my Suzuki coupling with this substrate?

The base plays a critical role in activating the boronic acid to facilitate transmetalation.[8][9] For a substrate with an acidic carboxylic acid group like this compound, the choice of base is even more critical to avoid unwanted side reactions.

Generally, weaker bases are preferred to minimize protodeboronation and other side reactions.[10] However, the base must be strong enough to activate the boronic acid. Here is a general guide:

  • Carbonates (K₂CO₃, Cs₂CO₃): These are often a good starting point as they are moderately strong and generally well-tolerated.[11] Cesium carbonate can be particularly effective due to its higher solubility in organic solvents.

  • Phosphates (K₃PO₄): Tripotassium phosphate is another effective base, particularly in anhydrous conditions, which can be beneficial for substrates prone to hydrolytic deboronation.[8]

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids and are a mild option.[9]

  • Hydroxides (NaOH, KOH): While strong bases like hydroxides can be effective, they also increase the risk of protodeboronation, especially with prolonged heating.[12]

It is highly recommended to screen a few different bases to find the optimal one for your specific coupling partners.

Q3: What ligands are recommended for coupling with a sterically hindered and electron-rich boronic acid?

The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[6][10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help overcome steric hindrance.[6]

Recommended ligand classes include:

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are known to be highly effective for sterically demanding Suzuki-Miyaura couplings.[13]

  • Ferrocenyl phosphines (e.g., dppf): Palladium complexes with these ligands, such as Pd(dppf)Cl₂, are often robust and versatile catalysts.

  • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts containing NHC ligands can also be very effective for challenging couplings.[6]

Q4: I am observing a significant amount of a side product that appears to be 3,4-dimethoxybenzoic acid. What is happening and how can I prevent it?

The formation of 3,4-dimethoxybenzoic acid is a classic sign of protodeboronation .[1] This occurs when the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. To minimize this undesired side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.[14]

  • Optimize the Base: As mentioned earlier, use the mildest base that still provides a reasonable reaction rate. Sometimes, using a less aqueous base or a fluoride source can be beneficial.

  • Use a More Stable Boronate Ester: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[10][15]

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby minimizing side reactions.[1]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can favor the desired coupling over protodeboronation.

Q5: My Buchwald-Hartwig amination with an aryl halide and an amine, intended to be followed by a Suzuki coupling with this compound, is failing. What should I check?

For the Buchwald-Hartwig amination step, common issues include:

  • Inappropriate Base: Strong, non-coordinating bases like NaOtBu or LHMDS are often used, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and tolerate more functional groups.[7]

  • Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are generally required.

  • Catalyst Inhibition: Aryl iodides can sometimes inhibit the catalyst.[7] If using an aryl iodide, you might need to adjust the catalyst system.

  • Amine Reactivity: Very bulky or electron-deficient amines can be challenging coupling partners.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion rates, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

Troubleshooting_Suzuki start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Screen Different Bases check_conditions->optimize_base optimize_ligand Screen Different Ligands optimize_base->optimize_ligand No Improvement success Improved Conversion optimize_base->success Improved Yield optimize_solvent Test Alternative Solvents optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improved Yield optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improved Yield use_ester Consider Using a Boronate Ester optimize_temp->use_ester Still Low Conversion optimize_temp->success Improved Yield use_ester->success Improved Yield

Caption: A stepwise guide to troubleshooting low Suzuki coupling conversion.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative comparison of how different parameters can affect the yield of a Suzuki-Miyaura coupling with a substrate similar to this compound. Actual results will vary depending on the specific coupling partners.

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Base K₂CO₃65Cs₂CO₃75K₃PO₄80
Ligand PPh₃40dppf70SPhos85
Solvent Toluene/H₂O60Dioxane/H₂O78THF/H₂O72
Temperature 80 °C55100 °C75120 °C70 (with some decomposition)
Side Product Formation (Protodeboronation)

If protodeboronation is the primary issue, the following decision tree can guide your optimization.

Protodeboronation Mitigation Strategy

Protodeboronation_Mitigation start Protodeboronation Detected anhydrous Switch to Anhydrous Conditions start->anhydrous milder_base Use Milder Base (e.g., K₃PO₄, KF) anhydrous->milder_base Still an issue success Side Product Minimized anhydrous->success Problem Solved boronate_ester Convert to Boronate Ester milder_base->boronate_ester Still an issue milder_base->success Problem Solved lower_temp Lower Reaction Temperature boronate_ester->lower_temp Still an issue boronate_ester->success Problem Solved slow_addition Slow Addition of Boronic Acid lower_temp->slow_addition Still an issue lower_temp->success Problem Solved slow_addition->success Problem Solved

Caption: Decision tree for minimizing protodeboronation.

Experimental Protocols

The following are general starting protocols that can be adapted for your specific coupling partners with this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol can be used for the C-N coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.5-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium source, ligand (if needed), and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the amine, followed by the aryl halide.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, and quench carefully with saturated aqueous ammonium chloride if a strong base was used.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with an aryl halide. While this compound is not a direct partner, this reaction is often used in series with Suzuki couplings.

Materials:

  • Aryl halide (1.0 equivalent)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

By systematically addressing the common issues outlined in this guide and using the provided protocols as a starting point, you can significantly improve the success rate of your coupling reactions with this compound.

References

Addressing catalyst deactivation when using 2-Borono-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Borono-4,5-dimethoxybenzoic acid in catalytic reactions. The focus is on addressing the common issue of catalyst deactivation to ensure successful experimental outcomes.

Troubleshooting Guide: Catalyst Deactivation

Issue: Low or no product yield in my cross-coupling reaction.

This is a common problem often linked to catalyst deactivation. The following sections will help you diagnose and resolve the issue.

Q1: What are the primary causes of palladium catalyst deactivation when using this compound in Suzuki-Miyaura cross-coupling reactions?

Catalyst deactivation in Suzuki-Miyaura reactions is a significant concern that can lead to low yields and inconsistent results.[1] Several factors can contribute to the deactivation of the palladium catalyst.

Common Deactivation Pathways:

  • Ligand Dissociation/Displacement: The phosphine ligands that stabilize the palladium center can be displaced by substrates, products, or even the boronic acid itself, leading to the formation of inactive or less active palladium species.[2][3]

  • Formation of Inactive Palladium Complexes: The catalyst can aggregate to form palladium black, which has significantly lower catalytic activity. This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.[1]

  • Product Inhibition: The biaryl product formed during the reaction can sometimes coordinate to the palladium center, inhibiting further catalytic cycles.[4]

  • Reaction with Substrates or Reagents: The boronic acid or other reagents in the reaction mixture can sometimes undergo side reactions that consume the active catalyst.

  • Poisoning from Impurities: Trace impurities in solvents, reagents, or starting materials can act as catalyst poisons. Common poisons include sulfur, and other coordinating functional groups.[5][6]

Q2: My reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?

The formation of a black precipitate is a strong indicator of palladium catalyst agglomeration and precipitation, commonly referred to as "palladium black."[1] This is a deactivated form of the catalyst.

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excess of certain ligands can sometimes inhibit the reaction. Experiment with slightly higher ligand-to-palladium ratios.

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and precipitation. If possible, try running the reaction at a lower temperature for a longer duration.

  • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

  • Degas Solvents and Reagents Thoroughly: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also promote ligand oxidation. Ensure all solvents and reagents are properly degassed.

Q3: I am not observing any precipitate, but my reaction is still sluggish or incomplete. What else could be the problem?

If there is no visible catalyst precipitation, the deactivation might be occurring at a molecular level through the formation of soluble but inactive palladium complexes.[2][3]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Ligand Degradation Phosphine ligands can be sensitive to air and moisture. Ensure you are using high-quality, fresh ligands and handling them under an inert atmosphere. Consider using more robust Buchwald or cataCXium® ligands.
Incomplete Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure the reduction to the active Pd(0) species is efficient. This can be influenced by the choice of base and solvent.[7][8]
Substrate/Product Inhibition If the product has functional groups that can coordinate to palladium, this may be unavoidable. In such cases, using a higher catalyst loading or a more active catalyst system might be necessary.[4]
Impurity Poisoning Purify all starting materials and solvents. Use high-purity grades of reagents.[6]

Frequently Asked Questions (FAQs)

Q4: Can the boronic acid itself contribute to catalyst deactivation?

While this compound is the intended coupling partner, boronic acids, in general, can participate in side reactions that may affect the catalyst. Homocoupling of the boronic acid can occur, which consumes the reagent and can potentially lead to the formation of palladium species that are less active in the desired cross-coupling cycle.

Q5: How can I prevent catalyst deactivation before it occurs?

Proactive measures are key to maintaining catalyst activity throughout the reaction.

Preventative Strategies:

  • Use of Robust Ligands: Employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) can protect the palladium center from deactivation pathways like dimerization and aggregation.[3]

  • Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration of potentially inhibiting species and prolong catalyst lifetime.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction by using Schlenk techniques or a glovebox.

  • High-Purity Reagents: Use solvents and reagents of the highest available purity to minimize potential catalyst poisons.

Q6: Are there any specific considerations for this compound?

The methoxy and carboxylic acid functional groups on this compound are generally well-tolerated in Suzuki-Miyaura couplings. However, the carboxylic acid can be deprotonated by the base, and the resulting carboxylate may interact with the palladium center. This is not typically a major deactivation pathway but could influence the reaction kinetics. The electron-donating methoxy groups can make the boronic acid more reactive, which is generally beneficial.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a typical Suzuki-Miyaura reaction. Optimization of specific parameters may be required for your particular substrates.

  • Reagent Preparation:

    • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition:

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition:

    • Add degassed solvent (e.g., dioxane/water mixture, 10:1, 5 mL).

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Catalyst Activity Monitoring by ¹H NMR

This protocol can be used to get a semi-quantitative idea of catalyst deactivation by observing the reaction kinetics.

  • Reaction Setup:

    • Set up the reaction as described in Protocol 1, but include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the initial reaction mixture.

  • Sampling:

    • At regular time intervals (e.g., every hour), carefully and quickly take a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Sample Preparation:

    • Quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and a small amount of water.

    • Filter the sample through a small plug of silica gel to remove solid particles.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Determine the ratio of the product peak area to the internal standard peak area.

  • Data Analysis:

    • Plot the product formation over time. A plateau in the curve before the starting material is fully consumed suggests catalyst deactivation.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Deactivated_Catalyst Deactivated Pd Species (e.g., Pd Black) Active_Catalyst->Deactivated_Catalyst Aggregation/ Precipitation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Boronic Acid Oxidative_Addition->Deactivated_Catalyst Ligand Displacement Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Transmetalation->Deactivated_Catalyst Side Reaction Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product

Caption: A simplified diagram illustrating the Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

Troubleshooting_Workflow Start Low/No Product Yield Check_Precipitate Is there a black precipitate? Start->Check_Precipitate Precipitate_Yes Optimize Ligand Ratio Lower Temperature Improve Mixing Check_Precipitate->Precipitate_Yes Yes Precipitate_No Consider Molecular Deactivation Check_Precipitate->Precipitate_No No End Reaction Optimized Precipitate_Yes->End Check_Ligand Is the ligand stable? Precipitate_No->Check_Ligand Ligand_No Use Fresh/Robust Ligand Check_Ligand->Ligand_No No Ligand_Yes Check Reagent Purity and Reaction Conditions Check_Ligand->Ligand_Yes Yes Ligand_No->End Purify_Reagents Purify Solvents/ Reagents Ligand_Yes->Purify_Reagents Optimize_Conditions Optimize Base/Solvent/ Temperature Ligand_Yes->Optimize_Conditions Purify_Reagents->End Optimize_Conditions->End

Caption: A workflow diagram for troubleshooting catalyst deactivation in cross-coupling reactions.

References

Impact of temperature and reaction time on 2-Borono-4,5-dimethoxybenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Borono-4,5-dimethoxybenzoic acid. The information is tailored to address specific issues related to the impact of temperature and reaction time on the reactivity of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling reactions is a balance between achieving a sufficient reaction rate and minimizing side reactions. For an electron-rich boronic acid like this compound, starting with a moderate temperature in the range of 60-80 °C is advisable.[1][2] If the reaction is sluggish, the temperature can be cautiously increased. However, temperatures exceeding 110-120 °C may lead to significant decomposition of the boronic acid through protodeboronation.[3]

Q2: How does reaction time affect the yield of the coupling product?

A2: Reaction time is a critical parameter that needs to be optimized. For sensitive substrates like this compound, which are prone to protodeboronation, shorter reaction times are often preferable to maximize the yield of the desired product.[3] It is recommended to monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to a decrease in yield due to the gradual decomposition of the starting material.

Q3: What are the common side reactions observed with this compound and how can they be minimized?

A3: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often promoted by elevated temperatures, prolonged reaction times, and the presence of water and a base, all of which are typical conditions for Suzuki-Miyaura coupling.[5][6] To minimize protodeboronation, it is recommended to use the lowest effective temperature, optimize the reaction time, and ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation of the catalyst.[[“]] Another potential side reaction is homocoupling of the boronic acid, which can be more prevalent if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[5][8]

Q4: Which catalysts and bases are recommended for coupling reactions with this boronic acid?

A4: A variety of palladium catalysts can be used, with the choice often depending on the specific coupling partners. For electron-rich boronic acids, catalyst systems that promote rapid oxidative addition and transmetalation can be beneficial to outcompete the protodeboronation side reaction.[3] Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladium acetate with a suitable phosphine ligand.[9][10] The choice of base is also crucial. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[[“]][11] The base not only facilitates the transmetalation step but can also influence the rate of protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product 1. Inactive Catalyst: The palladium catalyst may have degraded.Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[[“]]
2. Sub-optimal Temperature: The reaction temperature may be too low for the coupling to proceed at a reasonable rate.Gradually increase the reaction temperature in 10 °C increments, while monitoring for product formation and decomposition of starting materials.[2]
3. Inefficient Base: The chosen base may not be effective for the specific substrates.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction.
Significant amount of protodeboronated byproduct 1. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.[4]Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity.
2. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of protodeboronation.[3]Monitor the reaction closely and quench it as soon as the formation of the desired product plateaus.
3. Presence of Excess Water: Water is a proton source for protodeboronation.While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents and carefully controlling the amount of aqueous base can be beneficial.
Formation of homocoupled biaryl byproduct 1. Inefficient Reduction of Pd(II) to Pd(0): If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow or incomplete, leading to oxidative homocoupling.[5][8]Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄. Alternatively, ensure the reaction conditions favor the rapid reduction of the Pd(II) precatalyst.
2. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[8]Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.

Data Presentation

The following tables provide illustrative data on the hypothetical effect of temperature and reaction time on the yield of a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. This data is intended for guidance and optimization purposes.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield of Coupled Product (%)Yield of Protodeboronated Byproduct (%)
604455
8047515
10046030
12043555
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).

Table 2: Effect of Reaction Time on Reaction Yield at 80 °C

Temperature (°C)Reaction Time (h)Yield of Coupled Product (%)Yield of Protodeboronated Byproduct (%)
801608
8027812
8047515
8086525
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Reactants: - Aryl Halide - this compound - Pd Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Desired Temperature (e.g., 60-100 °C) solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Protodeboronation start->cause1 Yes cause2 Inactive Catalyst start->cause2 Yes cause3 Sub-optimal Temp/Time start->cause3 Yes sol1a Lower Temperature cause1->sol1a sol1b Shorter Reaction Time cause1->sol1b sol2 Use Fresh Catalyst/ Inert Atmosphere cause2->sol2 sol3 Optimize Temp/Time cause3->sol3

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 2-Borono-4,5-dimethoxybenzoic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (in this case, 2,2',3,3'-tetramethoxybiphenyl-5,5'-dicarboxylic acid). This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process. The presence of oxygen and palladium(II) species in the reaction mixture are major contributors to homocoupling.

Q2: What are the primary causes of excessive homocoupling of this compound?

A2: The main culprits for significant homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.

  • Use of a Pd(II) Pre-catalyst: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can directly mediate homocoupling.

  • Sub-optimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst/ligand system can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q3: How can I visually distinguish between the desired cross-coupling product and the homocoupling byproduct?

A3: While visual inspection is not a definitive method, the homocoupling byproduct will be a symmetrical dimer of your starting boronic acid. The most reliable methods for identification and quantification are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Below are common issues encountered during the Suzuki-Miyaura coupling of this compound and their potential solutions.

Issue 1: High Levels of Homocoupling Byproduct Observed
Potential Cause Recommended Solution
Inadequate deoxygenation of the reaction mixture.Rigorously degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
The Palladium(II) precatalyst is not fully reduced to Palladium(0).Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure the reaction conditions favor its reduction. The addition of a phosphine ligand often facilitates this reduction.
The chosen base is promoting homocoupling.The choice of base can be critical. Weaker bases are sometimes reported to favor homocoupling. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can affect the reaction outcome.
The reaction temperature is too high.High temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Try running the reaction at a lower temperature for a longer period.
Issue 2: Low or No Yield of the Desired Cross-Coupling Product
Potential Cause Recommended Solution
Inactive catalyst.Ensure the palladium catalyst is active. If it's old or has been improperly stored, it may have decomposed. Use a fresh batch of catalyst. The choice of ligand is also crucial; consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can improve catalytic activity and suppress homocoupling.
Poor solubility of reagents.This compound and the inorganic base may have limited solubility in certain organic solvents. Consider using a solvent system that can solubilize all components, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water.
Protodeboronation of the boronic acid.This is a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be promoted by the presence of water and certain bases. Using anhydrous solvents (if possible) and carefully selecting the base can mitigate this issue. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also reduce the rate of protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the reaction to favor cross-coupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Ligand (if using a Pd(II) source, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deoxygenation: Place the solvent(s) in a reaction flask and degas by bubbling with Argon or Nitrogen for at least 30 minutes.

  • Reagent Addition: To the reaction flask under a positive pressure of inert gas, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable). Add this to the reaction mixture under a stream of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer can be acidified to protonate the carboxylic acid, which may aid in extraction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from the homocoupling byproduct and other impurities.

Data Presentation

The following table summarizes typical starting conditions for a Suzuki-Miyaura reaction that can be adapted for this compound to minimize homocoupling. The exact yields will be substrate-dependent.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand NoneSPhos (4 mol%)None
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (5:1)DMF
Temperature 90 °C100 °C80 °C
Atmosphere ArgonNitrogenArgon
Expected Outcome Moderate to good yield of cross-coupled product.Good to excellent yield, with suppressed homocoupling.Good yield, particularly for less reactive aryl halides.

Visualizations

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Deoxygenation Was the reaction mixture rigorously deoxygenated? Start->Check_Deoxygenation Check_Catalyst Is a Pd(II) precatalyst being used? Check_Deoxygenation->Check_Catalyst Yes Solution_Degas Implement stringent degassing procedures (e.g., freeze-pump-thaw or extensive sparging). Check_Deoxygenation->Solution_Degas No Check_Base Investigate the effect of the base. Check_Catalyst->Check_Base No Solution_Catalyst Switch to a Pd(0) catalyst or ensure complete reduction of Pd(II). Check_Catalyst->Solution_Catalyst Yes Solution_Base Screen alternative bases (e.g., K3PO4, Cs2CO3). Check_Base->Solution_Base Check_Temp Is the reaction temperature optimized? Solution_Temp Attempt the reaction at a lower temperature. Check_Temp->Solution_Temp Solution_Degas->Check_Catalyst Solution_Catalyst->Check_Base Solution_Base->Check_Temp End Homocoupling Minimized Solution_Temp->End

Caption: A flowchart for troubleshooting and minimizing homocoupling.

Competing Reaction Pathways in Suzuki-Miyaura Coupling

Suzuki_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative_Addition Ar'-Pd(II)-X Pd(0)->Oxidative_Addition Ar'-X Transmetalation Ar'-Pd(II)-Ar Oxidative_Addition->Transmetalation ArB(OH)2 (Base) Reductive_Elimination Ar-Ar' (Product) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Pd(0)_homo Pd(0) Pd(II)_homo Pd(II) Pd(0)_homo->Pd(II)_homo O2 (Oxidation) Transmetalation_1 Ar-Pd(II)-X Pd(II)_homo->Transmetalation_1 ArB(OH)2 Transmetalation_2 Ar-Pd(II)-Ar Transmetalation_1->Transmetalation_2 ArB(OH)2 Reductive_Elimination_homo Ar-Ar (Byproduct) Transmetalation_2->Reductive_Elimination_homo Reductive_Elimination_homo->Pd(0)_homo Regeneration

Caption: Competing catalytic cycles for cross-coupling and homocoupling.

Technical Support Center: Effective Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boronic acid byproducts I might encounter?

In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the primary boronic acid-related byproducts are unreacted starting boronic acid and its homocoupled product. Additionally, boronic acids can undergo dehydration to form cyclic trimer anhydrides known as boroxines, which can complicate purification.[1]

Q2: My boronic acid byproduct is proving difficult to remove with standard silica gel chromatography. What is happening?

Boronic acids and their esters can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to interact strongly with the silica surface, leading to tailing or irreversible adsorption.[2][3] In some cases, the boronic esters may be cleaved on the acidic silica gel.[4]

Q3: Are there any simple modifications to my chromatographic method to improve separation?

Yes, impregnating the silica gel with boric acid can help suppress the over-adsorption of pinacol boronic esters, leading to better elution and recovery.[3] For polar boronic acids, switching to a more polar eluent system, such as dichloromethane/methanol, may also improve separation.[5]

Q4: What non-chromatographic methods can I use to remove boronic acid byproducts?

Several effective non-chromatographic methods exist, including:

  • Aqueous Extraction: Basic washes (e.g., with aqueous NaOH) can convert the acidic boronic acid into its highly water-soluble boronate salt, which is then easily extracted into the aqueous phase.[5][6]

  • Scavenging Resins: Silica-based scavengers containing diol or DEAM (diethanolamine) functional groups can selectively bind to and remove boronic acids from the reaction mixture.[7][8]

  • Recrystallization: For many aryl boronic acids and their products, recrystallization can be a highly effective purification method.[2][9]

  • Derivatization/Filtration: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by simple filtration.[9][10]

  • Volatilization: Boronic acids can be converted to their volatile trimethyl borate esters by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[11]

Q5: When should I consider using a scavenger resin over a liquid-liquid extraction?

Scavenger resins are particularly useful when your desired product has some solubility in the aqueous base, which would lead to product loss during a basic wash. They are also beneficial for reactions where emulsions are a problem during extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Boronic acid byproduct co-elutes with the product on silica gel. Similar polarity of the product and the byproduct.1. Modify the stationary phase: Try boric acid-impregnated silica gel.[3] 2. Employ an alternative purification method: Consider a basic aqueous wash, scavenger resins, or recrystallization.[5][6][7]
Significant tailing of the product or byproduct during column chromatography. Strong interaction of the boronic acid moiety with the silica gel.1. Use boric acid-impregnated silica: This can reduce the interaction between your compound and the stationary phase.[3] 2. Switch to a different adsorbent: Alumina (neutral or basic) can sometimes be a better alternative to silica gel for boronic acid purification.[2]
Low recovery of the desired product after purification. Product loss due to irreversible adsorption on silica gel or solubility in the aqueous wash.1. For chromatography: Use boric acid-impregnated silica.[3] 2. For extractions: If the product is base-sensitive or has some aqueous solubility, use a scavenger resin instead of a basic wash.[7][8]
Formation of an insoluble precipitate upon addition of diethanolamine for derivatization. Successful formation of the diethanolamine-boronic acid adduct.This is the desired outcome. Filter off the precipitate to remove the boronic acid byproduct. The desired product should remain in the filtrate.[10][12]
Emulsion formation during aqueous workup. High concentration of reagents or byproducts acting as surfactants.1. Brine wash: Add saturated aqueous NaCl solution to help break the emulsion. 2. Filtration: Pass the mixture through a pad of Celite. 3. Alternative method: Use a scavenger resin to avoid liquid-liquid extraction.[7]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproducts using a Basic Aqueous Wash

This method is suitable for products that are stable to basic conditions and have low solubility in aqueous media.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.

  • Separation: Combine the organic layers.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is effective for removing boronic acids by converting them into a filterable solid.

  • Dissolution: Dissolve the crude product in a minimal amount of a non-polar solvent in which the diethanolamine adduct is insoluble, such as diethyl ether.[10]

  • Adduct Formation: Add diethanolamine (1.1 to 1.5 equivalents relative to the boronic acid) to the solution.

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronic acid adduct should form, often within 30 minutes.[10][12]

  • Filtration: Filter the mixture, washing the collected solid with a small amount of cold diethyl ether.

  • Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Protocol 3: Boronic Acid Removal with a Scavenger Resin

This method is ideal for base-sensitive compounds or when extractions are problematic.

  • Resin Selection: Choose a suitable boronic acid scavenger resin, such as SiliaBond Diol or DEAM.[7][8]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid).

  • Agitation: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter off the resin and wash it with a small amount of the organic solvent.

  • Product Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Data Summary

While comprehensive quantitative comparisons are often substrate-dependent, the following table summarizes the general effectiveness of various boronic acid removal techniques based on literature reports.

Method Principle of Removal Typical Purity Achieved Advantages Limitations References
Basic Aqueous Wash Conversion to water-soluble boronate salt>95% (product dependent)Simple, inexpensive, scalableProduct must be base-stable and water-insoluble; can form emulsions[5],[6]
Scavenger Resins Covalent binding to diol/amine functionalized silicaHigh purityHigh selectivity; suitable for base-sensitive compounds; avoids emulsionsHigher cost than simple extraction; requires solid-liquid separation[7],[8],[13]
Diethanolamine Adduct Formation Precipitation of a crystalline adductHigh puritySimple filtration for removal; mild conditionsRequires a suitable solvent for selective precipitation; adduct may not always be crystalline[9],[10],[12]
Recrystallization Difference in solubility between product and byproductVery high purity for crystalline compoundsCan provide very pure material; scalableProduct must be crystalline; may require significant method development[9],[2],[14]
Boric Acid Impregnated Silica Chromatography Reduced interaction with the stationary phaseGood to excellentImproves recovery and reduces tailing for boronic estersRequires preparation of the modified silica[3]

Visual Workflows

G cluster_extraction Aqueous Extraction Workflow A Crude Reaction Mixture in Organic Solvent B Add 1-2M NaOH (aq) A->B C Separate Layers B->C D Aqueous Layer (Boronate Salt) C->D Byproduct E Organic Layer (Purified Product) C->E Product

Caption: Workflow for boronic acid removal via basic aqueous extraction.

G cluster_scavenger Scavenger Resin Workflow S1 Crude Reaction Mixture in Organic Solvent S2 Add Boronic Acid Scavenger Resin S1->S2 S3 Stir Mixture S2->S3 S4 Filter S3->S4 S5 Solid Resin with Bound Byproduct S4->S5 Byproduct S6 Filtrate with Purified Product S4->S6 Product

Caption: General workflow for using a scavenger resin to remove boronic acid byproducts.

References

Technical Support Center: 2-Borono-4,5-dimethoxybenzoic Acid in Regioselective Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Borono-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselective reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor regioselectivity in Suzuki-Miyaura coupling reactions with this compound?

Poor regioselectivity in Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary contributors are often related to the reaction conditions. Steric hindrance around the boronic acid group, influenced by the ortho-substituents, can be a significant factor. Additionally, the choice of palladium catalyst, ligands, base, and solvent system plays a crucial role in directing the coupling to the desired position. For instance, the methoxy groups on the aromatic ring can exert electronic and coordination effects that may influence the catalytic cycle and, consequently, the regiochemical outcome.[1]

Q2: How does the choice of catalyst and ligand affect the regioselectivity of the reaction?

The catalyst and ligand system is paramount in controlling regioselectivity. Bulky ligands on the palladium catalyst can sterically hinder the approach to one reactive site over another, thereby enhancing the selectivity for the less hindered position. Conversely, ligands that can engage in electronic interactions or chelation with the substituents on the boronic acid or the coupling partner may direct the reaction to a specific site. For instance, electron-rich ligands can accelerate the oxidative addition step of the catalytic cycle, which can influence the overall selectivity. It is often necessary to screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands to find the optimal system for a specific substrate combination.

Q3: Can the base and solvent system be optimized to improve regioselectivity?

Absolutely. The choice of base and solvent can significantly impact the reaction's regioselectivity. The base is not only responsible for activating the boronic acid but can also influence the aggregation state and reactivity of the palladium catalyst. A screening of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine) is recommended. The solvent system (e.g., toluene, dioxane, DMF, or aqueous mixtures) affects the solubility of the reactants and the catalyst, as well as the stabilization of transition states in the catalytic cycle. A systematic screening of these parameters is often a critical step in optimizing regioselectivity.[2][3][4]

Q4: At what temperature should I run my reaction to maximize regioselectivity?

Temperature is a critical parameter that can influence the kinetic versus thermodynamic control of a reaction. In some cases, lower temperatures may favor the formation of a single regioisomer by increasing the energy difference between the competing reaction pathways. However, lower temperatures can also lead to slower reaction rates and lower yields. Conversely, higher temperatures can sometimes overcome activation energy barriers but may also lead to a decrease in selectivity. A temperature screen, for example from 60°C to 120°C, is advisable to find the optimal balance for your specific reaction.[3] Microwave-assisted heating can sometimes offer better control over the temperature and lead to improved results in shorter reaction times.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Regioselectivity (Mixture of Isomers) Suboptimal catalyst/ligand system.1. Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) with various phosphine ligands (e.g., PPh₃, XPhos, SPhos).2. Consider N-heterocyclic carbene (NHC) ligands for improved stability and selectivity.
Inappropriate base or solvent.1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Evaluate a range of solvents (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile) and consider aqueous mixtures.
Reaction temperature is not optimal.1. Perform a temperature optimization study (e.g., from room temperature to reflux). 2. Consider using a microwave reactor for precise temperature control and potentially faster reaction times.
Low Reaction Yield Inefficient catalyst turnover.1. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Poor solubility of reactants.1. Choose a solvent or solvent mixture in which all reactants are fully soluble at the reaction temperature.
Incomplete reaction.1. Monitor the reaction progress by TLC or LC-MS. 2. Increase the reaction time or temperature if the reaction is stalling.
Formation of Side Products (e.g., Homocoupling) Presence of oxygen.1. Thoroughly degas the solvent and reaction mixture. 2. Maintain a positive pressure of an inert gas throughout the reaction.
Catalyst decomposition.1. Use a more stable catalyst or ligand. 2. Avoid excessively high reaction temperatures.

Experimental Protocols

General Protocol for Screening Reaction Conditions for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the regioselectivity of Suzuki-Miyaura reactions with this compound.

  • Reactant Preparation:

    • In a dry reaction vessel, add this compound (1.0 eq), your aryl halide coupling partner (1.2 eq), and the chosen base (2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent to the reaction vessel.

    • In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous work-up to remove the base and other inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    • Analyze the product mixture by ¹H NMR or GC-MS to determine the regiomeric ratio and yield.

Visualizing Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for troubleshooting and the key relationships in a Suzuki-Miyaura catalytic cycle.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed Screen_Catalyst Screen Catalyst & Ligand Start->Screen_Catalyst Screen_Base_Solvent Screen Base & Solvent Screen_Catalyst->Screen_Base_Solvent Optimize_Temp Optimize Temperature Screen_Base_Solvent->Optimize_Temp Improved Regioselectivity Improved? Optimize_Temp->Improved Improved->Screen_Catalyst No End Optimized Protocol Improved->End Yes

Caption: A logical workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

G cluster_1 Key Influences on Regioselectivity in Suzuki-Miyaura Coupling Regioselectivity Regioselectivity Catalyst Catalyst/Ligand Catalyst->Regioselectivity Base Base Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Substrate Substrate Sterics & Electronics Substrate->Regioselectivity

Caption: Factors influencing the regioselectivity of Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Synthesis of 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Borono-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered: Route A: Ortho-lithiation and Borylation of 3,4-dimethoxybenzoic acid and Route B: Iridium-Catalyzed C-H Borylation of 3,4-dimethoxybenzoic acid.

Route A: Troubleshooting Ortho-lithiation and Borylation

Question: My ortho-lithiation of 3,4-dimethoxybenzoic acid is resulting in a low yield of the desired 2-lithiated intermediate. What are the potential causes and solutions?

Answer:

Low yields in ortho-lithiation reactions are a common challenge. Several factors could be contributing to this issue:

  • Incomplete Deprotonation: The choice of lithium base and reaction conditions are critical.

    • Solution: Ensure you are using a sufficiently strong and non-nucleophilic base. While n-butyllithium (n-BuLi) is often used, it can sometimes lead to nucleophilic addition to the carbonyl group. Consider using sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and direct the lithiation to the ortho position. The reaction should be conducted at low temperatures (typically -78 °C) to minimize side reactions.

  • Competing Lithiation Positions: While the carboxylic acid group is a strong directing group, lithiation at other positions can occur.

    • Solution: The combination of the carboxylic acid and the methoxy groups should strongly favor lithiation at the 2-position. However, careful control of temperature and the slow addition of the lithium base can improve regioselectivity.

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly titrated organolithium reagents.

Question: Upon addition of the borate ester (e.g., triisopropyl borate), I am observing a complex mixture of byproducts and a low yield of the desired boronic acid. Why is this happening?

Answer:

The borylation step is also prone to several side reactions:

  • Multiple Additions to the Borate Ester: The initially formed boronate can be nucleophilic enough to react with another molecule of the lithiated species.

    • Solution: Add the lithiated species slowly to a solution of the borate ester at low temperature (-78 °C). This ensures that the borate ester is always in excess relative to the organolithium reagent.

  • Hydrolysis of the Boronate Ester during Workup: The boronate ester is sensitive to hydrolysis, and premature hydrolysis can lead to the formation of boric acid and the starting material.

    • Solution: The workup should be performed under acidic conditions (e.g., with aqueous HCl) to hydrolyze the boronate ester to the desired boronic acid. Ensure the pH is sufficiently low to complete the hydrolysis.

  • Formation of Borinic Acids: If the reaction is not quenched properly, borinic acids (R₂BOH) can form.

    • Solution: A carefully controlled acidic workup is crucial.

ParameterRecommended ConditionCommon IssueTroubleshooting Action
Lithiation Temperature -78 °CSide reactions, loss of regioselectivityMaintain strict temperature control.
Lithium Base s-BuLi or t-BuLi with TMEDAIncomplete deprotonation, nucleophilic attackUse a stronger, non-nucleophilic base.
Atmosphere Inert (Argon or Nitrogen)Quenching of organolithium reagentEnsure rigorous exclusion of air and moisture.
Borate Ester Addition Slow addition of lithiated species to borate esterFormation of borinic acids and other byproductsMaintain an excess of the borate ester.
Workup Acidic (e.g., aqueous HCl)Incomplete hydrolysis, presence of boronate esterEnsure a sufficiently acidic workup.
Route B: Troubleshooting Iridium-Catalyzed C-H Borylation

Question: The iridium-catalyzed C-H borylation of 3,4-dimethoxybenzoic acid is giving poor conversion and a mixture of regioisomers. How can I improve the reaction?

Answer:

Iridium-catalyzed C-H borylation is a powerful technique, but its efficiency and selectivity can be influenced by several factors, especially with electron-rich substrates like 3,4-dimethoxybenzoic acid:

  • Catalyst Deactivation: The iridium catalyst can be sensitive to impurities and reaction conditions.

    • Solution: Use high-purity reagents and solvents. The choice of ligand is also critical; for electron-rich arenes, ligands like 3,4,7,8-tetramethylphenanthroline (tmphen) may offer better stability and reactivity compared to the more common 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

  • Poor Regioselectivity: While the carboxylic acid can act as a directing group, borylation at other positions on the electron-rich aromatic ring can occur.

    • Solution: The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the least hindered C-H bond. In the case of 3,4-dimethoxybenzoic acid, the 2-position is sterically hindered by the carboxylic acid group. Borylation might preferentially occur at the 6-position. To favor ortho-borylation, a directing group strategy might be necessary, or careful optimization of the ligand and reaction conditions may be required to enhance electronic directing effects over steric hindrance.

  • Low Reactivity of the Substrate: Although electron-rich, the carboxylic acid group can potentially coordinate to the iridium center and inhibit catalysis.

    • Solution: Esterification of the carboxylic acid prior to borylation can sometimes improve reactivity by preventing inhibitory coordination. The ester can then be hydrolyzed back to the carboxylic acid after the borylation step.

ParameterRecommended ConditionCommon IssueTroubleshooting Action
Catalyst System [Ir(cod)OMe]₂ with a suitable ligand (e.g., tmphen)Catalyst deactivation, low conversionUse a more robust ligand; ensure high purity of reagents.
Regiocontrol Steric hindrance is a major factor.Mixture of regioisomers (2-, 5-, and 6-borylated)Consider a directing group strategy or ligand screening to enhance ortho-selectivity.
Substrate Reactivity Esterification of the carboxylic acidInhibition of the catalyst by the carboxylic acidProtect the carboxylic acid as an ester before borylation.
Solvent Anhydrous, non-coordinating solvent (e.g., THF, cyclohexane)Poor solubility, side reactionsScreen different solvents to optimize solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is 3,4-dimethoxybenzoic acid (veratric acid). It is commercially available and provides the correct substitution pattern for direct ortho-functionalization.

Q2: How can I purify the final product, this compound?

A2: Boronic acids are notoriously difficult to purify by standard silica gel chromatography due to their tendency to dehydrate and form boroxines, as well as their polar nature. The following methods are recommended:

  • Recrystallization: This is often the most effective method. A suitable solvent system (e.g., hot water, ethanol/water, or toluene) should be determined empirically.

  • Acid-Base Extraction: The acidic nature of the boronic acid and the carboxylic acid allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

  • Derivatization: The crude boronic acid can be converted into a more stable and crystalline derivative, such as a diethanolamine adduct or a pinacol ester. These derivatives are often easier to purify by chromatography or recrystallization. The protecting group can then be removed to yield the pure boronic acid.

Q3: How should I store this compound?

A3: Boronic acids are susceptible to degradation, particularly through oxidation and dehydration to form boroxines. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator or glovebox).

Q4: What are the main safety precautions to consider during the synthesis?

A4:

  • Organolithium Reagents: These are highly pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.

  • Iridium Catalysts: While generally less hazardous than other heavy metal catalysts, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Solvents: Many of the organic solvents used are flammable and may be toxic. Always work in a fume hood and avoid sources of ignition.

Experimental Protocols

The following are plausible experimental protocols based on analogous reactions found in the literature. These should be considered as starting points and may require optimization.

Protocol for Route A: Ortho-lithiation and Borylation

This protocol is adapted from procedures for the ortho-functionalization of similar benzoic acid derivatives.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dimethoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq). Slowly add sec-butyllithium (s-BuLi) (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (3.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated benzoic acid solution to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C. Allow the reaction to warm slowly to room temperature overnight with stirring.

  • Workup and Purification: Quench the reaction by slowly adding 1 M aqueous HCl until the pH is ~1-2. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent.

Protocol for Route B: Iridium-Catalyzed C-H Borylation

This protocol is a general procedure for iridium-catalyzed C-H borylation and would require optimization for this specific substrate.

  • Preparation: In a glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), 3,4,7,8-tetramethylphenanthroline (tmphen) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 eq) to a screw-cap vial. Add anhydrous cyclohexane as the solvent.

  • Reaction: Add 3,4-dimethoxybenzoic acid (1.0 eq) to the vial. Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 16-24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the pinacol ester of the desired boronic acid. This can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a strong acid (e.g., HCl) or purified as the ester. Purification of the crude product is typically challenging and may require specialized techniques as described in the FAQ section.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_A Route A: Ortho-lithiation and Borylation cluster_B Route B: Iridium-Catalyzed C-H Borylation A_start 3,4-Dimethoxybenzoic Acid A_inter 2-Lithio-4,5-dimethoxybenzoic Acid A_start->A_inter 1. s-BuLi, TMEDA 2. THF, -78 °C A_boronate Boronate Ester Intermediate A_inter->A_boronate B(OiPr)₃ A_end This compound A_boronate->A_end Acidic Workup (H₃O⁺) B_start 3,4-Dimethoxybenzoic Acid B_ester Pinacol Boronate Ester B_start->B_ester [Ir(cod)OMe]₂, tmphen B₂pin₂, 80 °C B_end This compound B_ester->B_end Hydrolysis

Caption: Proposed synthetic routes to this compound.

Logical Relationship for Troubleshooting Low Yield in Ortho-lithiation

Troubleshooting_Lithiation Low_Yield Low Yield in Ortho-lithiation Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Side_Reactions Side Reactions Low_Yield->Side_Reactions Reagent_Decomposition Reagent Decomposition Low_Yield->Reagent_Decomposition Use_Stronger_Base Use s-BuLi/t-BuLi + TMEDA Incomplete_Deprotonation->Use_Stronger_Base Optimize_Temperature Maintain -78 °C Side_Reactions->Optimize_Temperature Ensure_Anhydrous_Conditions Use Dry Glassware/Solvents Reagent_Decomposition->Ensure_Anhydrous_Conditions

Caption: Troubleshooting logic for low yields in the ortho-lithiation step.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Borono-4,5-dimethoxybenzoic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the boronic acid coupling partner is critical to the success of this reaction, with its reactivity being intricately governed by a combination of electronic and steric factors. This guide provides a comparative overview of the reactivity of 2-Borono-4,5-dimethoxybenzoic acid against other commonly employed phenylboronic acids, supported by established chemical principles and a detailed experimental protocol for systematic evaluation.

Understanding Reactivity in Phenylboronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic group to be transferred, thereby accelerating the crucial transmetalation step. Conversely, electron-withdrawing groups (EWGs) tend to decrease the reaction rate by reducing the electron density on the ipso-carbon.

This compound presents a unique case, featuring both electron-donating methoxy groups (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH). The two methoxy groups at the 4- and 5-positions increase the electron density of the aromatic ring through resonance, which is expected to enhance reactivity. However, the carboxylic acid group at the 2-position exerts an electron-withdrawing inductive effect and can also introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium center. The interplay of these opposing electronic effects and steric factors determines the overall reactivity profile of this molecule.

Qualitative Reactivity Comparison

Based on general principles of substituent effects in Suzuki-Miyaura coupling, a qualitative comparison of the reactivity of this compound with other phenylboronic acids can be postulated:

  • Phenylboronic Acid (Unsubstituted): Serves as the baseline for comparison.

  • 4-Methoxyphenylboronic Acid: The single electron-donating methoxy group at the para position increases the reactivity compared to unsubstituted phenylboronic acid.

  • 2,4-Dimethoxyphenylboronic Acid: The presence of two electron-donating methoxy groups is expected to further enhance the reaction rate compared to the monosubstituted analogue.

  • This compound: The activating effect of the two methoxy groups is likely to be counteracted by the deactivating effect of the ortho-carboxylic acid group. The steric bulk of the ortho-substituent may also play a significant role in reducing the reaction rate compared to its non-carboxylated counterpart, 3,4-dimethoxyphenylboronic acid.

Quantitative Reactivity Data

A comprehensive search of the scientific literature did not yield a direct quantitative comparison of the reactivity of this compound against the selected phenylboronic acids under identical experimental conditions. To facilitate a precise and objective comparison, a standardized experimental protocol would need to be employed to gather such data. The following table illustrates how such comparative data, once generated, could be presented.

Phenylboronic Acid DerivativeProduct Yield (%)Reaction Rate (relative to Phenylboronic Acid)
Phenylboronic AcidData not available1.00
4-Methoxyphenylboronic AcidData not available> 1.00 (expected)
2,4-Dimethoxyphenylboronic AcidData not available> 1.00 (expected)
This compoundData not availableTo be determined

Note: The data in this table is illustrative. Actual values would need to be determined experimentally.

Experimental Protocol for Comparative Reactivity Studies

To quantitatively assess the reactivity of this compound and other phenylboronic acids, the following experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to ensure a controlled and comparable environment for each reaction.

Reaction: Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole.

Materials:

  • Phenylboronic acid derivative (e.g., this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 2,4-Dimethoxyphenylboronic acid)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).

  • Add the phenylboronic acid derivative (1.2 mmol) and 4-bromoanisole (1.0 mmol) to the tube.

  • Add toluene (5 mL) and deionized water (1 mL) to the mixture.

  • If quantitative analysis by GC is desired, add a known amount of an internal standard.

  • Seal the Schlenk tube and heat the reaction mixture at 80°C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

  • Determine the isolated yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizing the Experimental Workflow and Reaction Pathway

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Pd(OAc)₂, PPh₃, K₂CO₃, Boronic Acid, Aryl Halide) A->B 1 C Addition of Solvents (Toluene, Water) B->C 2 D Heating and Stirring (80°C) C->D 3 E Reaction Monitoring (GC/HPLC) D->E 4 F Workup (Extraction, Washing) E->F 5 G Purification (Column Chromatography) F->G 6 H Analysis (Yield, NMR, MS) G->H 7

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While a definitive quantitative ranking of the reactivity of this compound requires direct experimental comparison, a qualitative assessment based on established electronic and steric principles suggests a nuanced reactivity profile. The electron-donating methoxy groups are expected to enhance reactivity, while the ortho-carboxylic acid group is likely to have a deactivating and sterically hindering effect. The provided experimental protocol offers a robust framework for researchers to conduct systematic studies to elucidate the precise reactivity of this and other phenylboronic acids, thereby enabling more informed decisions in the design and optimization of synthetic routes for novel chemical entities.

A Comparative Guide to 2-Borono-4,5-dimethoxybenzoic Acid and its Pinacol Ester in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid or its corresponding ester. This guide provides a detailed comparison of 2-borono-4,5-dimethoxybenzoic acid and its pinacol ester derivative, offering insights into their respective performance in Suzuki reactions based on established chemical principles and experimental observations with analogous compounds.

Executive Summary

  • This compound , as a free boronic acid, is expected to be the more reactive coupling partner. This higher reactivity can lead to faster reaction times and potentially higher yields under milder conditions. However, this comes at the cost of lower stability, making it more susceptible to degradation (e.g., protodeboronation and trimerization to boroxines), which can complicate storage, handling, and purification.

  • This compound pinacol ester offers significantly enhanced stability. The pinacol protecting group shields the reactive boronic acid moiety, making the compound easier to handle, store for extended periods, and purify via standard techniques like silica gel chromatography. This stability is particularly advantageous in multi-step syntheses. The trade-off for this stability is generally lower reactivity, which may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to the free boronic acid.

General Performance Characteristics

The choice between the free boronic acid and its pinacol ester for a Suzuki reaction is a classic balance of reactivity versus stability. The following table summarizes the anticipated performance differences based on general principles of Suzuki-Miyaura chemistry.

FeatureThis compoundThis compound Pinacol Ester
Reactivity HigherLower
Reaction Speed Generally FasterGenerally Slower
Typical Reaction Conditions Milder (lower temperature, weaker base)Potentially Harsher (higher temperature, stronger base)
Stability (Shelf-life) Lower (prone to decomposition)Higher (robust and stable)
Ease of Handling & Purification More challengingEasier
Susceptibility to Protodeboronation HigherLower
Common Use Cases Direct, rapid couplingsMulti-step synthesis, library synthesis, coupling of unstable fragments

Reaction Mechanism and Experimental Workflow

The fundamental mechanism of the Suzuki-Miyaura coupling is the same for both the boronic acid and its pinacol ester, involving a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the initial activation of the boron species for transmetalation. Boronic acids are typically activated by a base to form a more nucleophilic boronate species. Pinacol esters can either undergo hydrolysis in situ to the boronic acid, which is then activated, or in some cases, may participate directly in the transmetalation step, often at a slower rate.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X Aryl/Vinyl Halide R1-X->Oxidative Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Boronate Complex [R²-B(OR)₃]⁻ Base->Boronate Complex R2-B(OR)2 Boronic Acid/Ester (R²-B(OH)₂ or R²-B(pin)) R2-B(OR)2->Boronate Complex Boronate Complex->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 Coupled Product Reductive Elimination->R1-R2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

A typical experimental workflow for a Suzuki reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid/Ester, Base, and Solvent Degas Degas Mixture (e.g., N₂ or Ar sparging) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature with Stirring Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS, GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off Solids (if any) Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols (General Templates)

The following are generalized protocols for Suzuki-Miyaura reactions. Note: These are starting points and will likely require optimization for specific substrates.

Protocol for this compound (Higher Reactivity)
  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water). Purge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand; 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol for this compound Pinacol Ester (Higher Stability)
  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and a base (a stronger base such as K₃PO₄ or CsF may be required; 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene). Purge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for less reactive boronic esters; 1-5 mol%).

  • Reaction: Heat the reaction mixture to a potentially higher temperature than for the corresponding boronic acid (e.g., 100-120 °C) and stir until the reaction is complete.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the boronic acid. The pinacol ester's stability often makes purification by chromatography more straightforward.

Conclusion and Recommendations

The selection between this compound and its pinacol ester is a strategic decision based on the specific requirements of the synthetic route.

  • For rapid, direct synthesis where the boronic acid can be used shortly after preparation or purchase and stability is not a major concern, the free boronic acid is likely the superior choice due to its higher reactivity.

  • For complex, multi-step syntheses where the boron functionality must be carried through several transformations, or for applications like library synthesis where long-term stability and ease of handling are paramount, the pinacol ester is the recommended reagent.

Researchers should consider the trade-offs between reactivity and stability and select the organoboron reagent that best suits the overall synthetic strategy, timeline, and available resources. It is always advisable to perform small-scale test reactions to optimize conditions for the specific substrates being coupled.

The Landscape of Novel Molecules from 2-Borono-4,5-dimethoxybenzoic Acid: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with tailored functionalities is a perpetual endeavor. 2-Borono-4,5-dimethoxybenzoic acid has emerged as a versatile starting material, offering a gateway to a diverse array of biaryl and heterocyclic compounds through the power of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the structural characteristics of molecules synthesized from this promising precursor, supported by experimental data and detailed protocols.

The primary synthetic route for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the linkage of the boronic acid moiety with a wide range of aryl and heteroaryl halides, paving the way for the creation of complex molecular architectures.

Comparative Analysis of Synthesized Molecules

While the scientific literature extensively covers the theory and general application of Suzuki coupling, specific examples detailing the synthesis and characterization of a broad library of molecules derived directly from this compound are not widely consolidated. However, by examining related reactions and the behavior of structurally similar compounds, we can infer and present a comparative framework. The following table summarizes expected outcomes and characterization data for the synthesis of biphenyl carboxylic acids via Suzuki coupling.

ProductAryl Halide PartnerExpected Yield (%)Key ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)
Molecule A 4-bromotoluene85-95~2.3 (s, 3H, Ar-CH₃), 6.8-7.8 (m, Ar-H), ~12.5 (s, 1H, COOH)~21.0 (Ar-CH₃), 110-160 (Ar-C), ~168.0 (C=O)
Molecule B 1-bromo-4-methoxybenzene80-90~3.8 (s, 3H, OCH₃), 6.9-7.7 (m, Ar-H), ~12.4 (s, 1H, COOH)~55.5 (OCH₃), 112-162 (Ar-C), ~168.0 (C=O)
Molecule C 2-bromopyridine75-857.2-8.7 (m, Ar-H, Py-H), ~12.6 (s, 1H, COOH)110-165 (Ar-C, Py-C), ~167.5 (C=O)

Note: The data presented in this table is hypothetical and based on typical results reported for Suzuki coupling reactions with structurally similar boronic acids. Actual experimental results may vary.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Structural Characterization: The structure of the synthesized molecules is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbons, respectively, confirming the successful coupling and the structure of the product.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Reactants Combine Reactants: - this compound - Aryl Halide - Base Catalyst Add Pd Catalyst Reactants->Catalyst Inert_Atmosphere Establish Inert Atmosphere Catalyst->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Analysis Spectroscopic Analysis: - NMR - MS - IR Purification->Analysis Suzuki_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product

Isotopic Labeling Experiments: A Comparative Guide to Boronic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular analysis, particularly within proteomics and metabolomics, isotopic labeling stands as a cornerstone technique for the accurate quantification and tracing of biomolecules. The choice of labeling reagent is critical and can significantly impact experimental outcomes. This guide provides a comparative analysis of 2-Borono-4,5-dimethoxybenzoic acid as a potential isotopic labeling agent, benchmarked against established alternative methods.

The utility of this compound in isotopic labeling is primarily theoretical at present, based on the known reactivity of its boronic acid moiety. Boronic acids are recognized for their ability to form reversible covalent bonds with cis-diols, which are present in a wide array of biomolecules, including glycoproteins, ribonucleosides, and saccharides. This inherent reactivity allows for selective targeting and labeling of these important classes of molecules. In a hypothetical isotopic labeling experiment, an isotopically heavy version of this compound could be synthesized and used as a probe to differentially label and quantify diol-containing molecules in complex biological samples.

This guide will, therefore, explore the potential application of this compound in this context and compare it with widely used, alternative labeling strategies.

Comparative Analysis of Labeling Strategies

To provide a clear comparison, we will evaluate the hypothetical use of isotopically labeled this compound against two established methods for labeling biomolecules that are also targeted by boronic acids: Metabolic Labeling with Ac4ManNAz for glycoproteins and Hydrazide-Based Labeling for oxidizing sugars.

FeatureThis compound (Hypothetical)Metabolic Labeling (e.g., Ac4ManNAz)Hydrazide-Based Labeling
Principle Covalent bonding of boronic acid to cis-diols.Metabolic incorporation of an azide-modified sugar analog.Chemical reaction with aldehyde groups of oxidized sugars.
Target Molecules Glycoproteins, ribonucleosides, saccharides, and other cis-diol containing molecules.Sialic acid-containing glycoproteins.Glycoproteins and other glycans with oxidizable sugars.
Labeling Specificity Moderate to high, dependent on the presence of accessible cis-diols.High for the targeted metabolic pathway.Moderate, dependent on the specificity of the oxidation step.
In Vitro/In Vivo Primarily in vitro on extracted samples.In vivo or in cell culture.Primarily in vitro on extracted samples.
Toxicity Potentially low, but requires empirical validation.Can exhibit toxicity at high concentrations.Reagents can be toxic; requires careful handling.
Workflow Complexity Relatively simple, involving direct incubation with the sample.More complex, requiring cell culture and metabolic incorporation.Multi-step process involving oxidation and labeling.

Experimental Protocols

Protocol 1: Hypothetical Labeling with this compound

This protocol is a theoretical workflow based on the known chemistry of boronic acids.

  • Sample Preparation: Solubilize the protein extract containing glycoproteins in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Labeling: Add the isotopically labeled this compound solution to the protein extract. A typical starting concentration would be in the range of 1-10 mM.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the boronate ester bond with the cis-diol moieties of the glycoproteins.

  • Quenching (Optional): The reaction can be quenched by adding a competing diol, such as sorbitol, or by a change in pH.

  • Analysis: The labeled sample is then ready for downstream analysis by mass spectrometry to identify and quantify the labeled glycoproteins.

Protocol 2: Comparative Method - Hydrazide-Based Labeling

  • Oxidation: Treat the glycoprotein sample with a mild oxidizing agent, such as 10 mM sodium periodate (NaIO4), for 30 minutes in the dark on ice. This step oxidizes the cis-diols of sialic acids to aldehydes.

  • Quenching: Quench the reaction by adding 15 mM glycerol.

  • Labeling: Add an isotopically labeled hydrazide-containing reagent to the oxidized sample and incubate for 2-3 hours at room temperature.

  • Reduction (Optional): The resulting hydrazone bond can be stabilized by reduction with a reagent like sodium cyanoborohydride.

  • Analysis: The sample can then be analyzed by mass spectrometry.

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows.

G cluster_0 Hypothetical Workflow: this compound Sample Prep Sample Prep Labeling Labeling Sample Prep->Labeling Incubation Incubation Labeling->Incubation Analysis Analysis Incubation->Analysis

Caption: Hypothetical workflow for labeling with this compound.

G cluster_1 Workflow: Hydrazide-Based Labeling Oxidation Oxidation Quenching Quenching Oxidation->Quenching Labeling Labeling Quenching->Labeling Analysis Analysis Labeling->Analysis

Caption: Experimental workflow for hydrazide-based labeling of glycoproteins.

Signaling Pathway Context

The glycoproteins targeted by these labeling methods are often key components of cellular signaling pathways. For instance, many cell surface receptors that initiate signaling cascades are glycoproteins. The ability to quantify changes in the abundance or glycosylation of these proteins is crucial for understanding disease states and drug action.

G Ligand Ligand Glycoprotein Receptor Glycoprotein Receptor Ligand->Glycoprotein Receptor Signaling Cascade Signaling Cascade Glycoprotein Receptor->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: A simplified signaling pathway initiated by a glycoprotein receptor.

A Comparative Purity Analysis of Commercially Available 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in chemical synthesis, particularly in the development of pharmaceuticals and other high-value compounds. 2-Borono-4,5-dimethoxybenzoic acid is a versatile building block in organic chemistry, frequently utilized in cross-coupling reactions. Variations in the purity of this reagent from different commercial suppliers can significantly impact reaction yields, impurity profiles of subsequent products, and overall project timelines. This guide provides a comparative assessment of the purity of this compound from three hypothetical major chemical suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile for each sample.

Purity Assessment Summary

A summary of the quantitative purity analysis for this compound from the three suppliers is presented in the table below. The data reveals variations in the percentage of the principal component and the presence of key impurities.

SupplierPurity by HPLC (%)Purity by ¹H NMR (%)Major Impurity Identified
Supplier A 98.598.24,5-Dimethoxybenzoic acid
Supplier B 97.297.0Unidentified aromatic impurity
Supplier C 99.199.0Boronic anhydride

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of each commercial sample of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample_receipt Receive Commercial Samples (Suppliers A, B, C) dissolution Dissolve in Acetonitrile sample_receipt->dissolution hplc HPLC-UV Analysis dissolution->hplc Inject nmr ¹H NMR Spectroscopy dissolution->nmr Analyze ms LC-MS Analysis hplc->ms Fraction Collection & Analysis purity_hplc Quantify Purity by HPLC hplc->purity_hplc purity_nmr Quantify Purity by NMR nmr->purity_nmr impurity_id Identify Impurities by MS ms->impurity_id comparison Comparative Purity Report purity_hplc->comparison purity_nmr->comparison impurity_id->comparison

2-Borono-4,5-dimethoxybenzoic Acid: A Bioisosteric Alternative to Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One such strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but offers improved properties. This guide provides a comprehensive comparison of 2-borono-4,5-dimethoxybenzoic acid and its derivatives as bioisosteres for carboxylic acids, a common motif in many therapeutic agents. While direct comparative data for this compound is limited, this guide draws upon data from structurally related analogs to provide a robust evaluation for researchers.

Executive Summary

Boronic acids are increasingly recognized as effective bioisosteres for carboxylic acids in drug design.[1] This is attributed to their similar geometric and electronic properties, coupled with a higher pKa that allows them to remain largely unionized at physiological pH. This seemingly subtle difference can lead to significant improvements in cell permeability, oral bioavailability, and, in some cases, target binding affinity. This guide presents a comparative analysis of boronic acid and carboxylic acid analogs in three distinct therapeutic areas: HIV-1 protease inhibition, autotaxin inhibition, and MDM2-p53 interaction disruption. The presented data and experimental protocols aim to equip researchers with the necessary information to consider the strategic incorporation of the this compound moiety in their drug design endeavors.

Data Presentation: Comparative Performance

The following tables summarize the quantitative data from studies comparing the performance of boronic acid-containing compounds with their carboxylic acid counterparts.

Table 1: Comparison of HIV-1 Protease Inhibitors

CompoundP2' LigandEnzyme Inhibition (Kᵢ)Antiviral Activity (IC₅₀ in MT-2 cells)
1 (Carboxylic Acid) Benzene carboxylic acidPotentNo Activity
2 (Boronic Acid) Benzene boronic acidExcellent49 nM

Data sourced from a study on HIV-1 protease inhibitors, highlighting the improved cellular activity of the boronic acid derivative.[1]

Table 2: Comparison of Autotaxin Inhibitors

Compound"Warhead" MoietyInhibitory Potency (IC₅₀)
3 (Carboxylic Acid) Carboxylic Acid~3 µM
4 (Boronic Acid) Boronic Acid28 nM

Data from a study on autotaxin inhibitors, demonstrating a significant increase in potency with the boronic acid bioisostere.

Table 3: Comparison of Chalcone-based MDM2 Inhibitors

CompoundFunctional GroupGrowth Inhibition (IC₅₀) in Breast Cancer Cell Lines
5 (Carboxylic Acid) Carboxylic AcidHigher IC₅₀ (less potent)
6 (Boronic Acid) Boronic AcidLower IC₅₀ (more potent)

Qualitative summary based on a study of chalcone derivatives, which found that the replacement of a carboxylic acid with a boronic acid increased selective toxicity towards breast cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and replication of these findings.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)

  • Test compounds (dissolved in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions.

  • Add the recombinant HIV-1 protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.

MT-2 Cell-Based Antiviral Assay

Objective: To determine the antiviral activity (IC₅₀) of compounds against HIV-1 in a cell-based assay.

Materials:

  • MT-2 cells (a human T-cell line susceptible to HIV-1 infection)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Test compounds (dissolved in DMSO)

  • Reagent for assessing cell viability (e.g., MTT or a luciferase-based assay)

  • 96-well cell culture plates

Procedure:

  • Seed MT-2 cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate the plates for a period of 4-6 days at 37°C in a CO₂ incubator.

  • After the incubation period, assess cell viability using a suitable method (e.g., MTT assay, which measures mitochondrial activity).

  • Calculate the percentage of cell protection from viral-induced cytopathic effects.

  • Determine the IC₅₀ value by plotting the percentage of protection versus the compound concentration and fitting the data to a dose-response curve.

Autotaxin (ATX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of compounds against autotaxin.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) as the substrate

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100)

  • Choline oxidase and horseradish peroxidase

  • Amplex Red reagent

  • Test compounds (dissolved in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add recombinant autotaxin to each well and pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding the LPC substrate.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and add a detection mixture containing choline oxidase, horseradish peroxidase, and Amplex Red.

  • Incubate for a further period to allow for color development.

  • Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the pharmacokinetic profile of a test compound in mice.

Materials:

  • Test compound formulated for administration (e.g., in a solution or suspension)

  • Male or female mice (e.g., C57BL/6 or BALB/c strain)

  • Dosing vehicles and administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Administer the test compound to a group of mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the mice (e.g., via tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Plot the plasma concentration of the compound versus time.

  • Calculate key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the concentration-time curve (AUC), and half-life (t₁/₂).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioisosteric replacement of carboxylic acids with boronic acids.

Signaling_Pathway_MDM2_p53 cluster_0 Normal Cell cluster_1 Cancer Cell with Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates p53_2 p53 Apoptosis Apoptosis p53_2->Apoptosis Induces MDM2_2 MDM2 MDM2_2->p53_2 Inhibitor Boronic Acid Inhibitor Inhibitor->MDM2_2 Inhibits Binding

Caption: MDM2-p53 signaling pathway and its inhibition.

Experimental_Workflow_Enzyme_Inhibition start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Reaction Rate (e.g., Fluorescence) reaction->measurement analysis Data Analysis: Calculate IC50 and Ki measurement->analysis end End analysis->end

Caption: General workflow for an enzyme inhibition assay.

Bioisostere_Logic cluster_properties Properties Carboxylic_Acid Carboxylic Acid (-COOH) pKa ~4-5 (Ionized) Boronic_Acid Boronic Acid (-B(OH)2) pKa ~9 (Unionized) Carboxylic_Acid->Boronic_Acid Bioisosteric Replacement Improved_Permeability Improved Cell Permeability Boronic_Acid->Improved_Permeability Enhanced_Binding Potential for Enhanced Binding (Covalent) Boronic_Acid->Enhanced_Binding Altered_PK Altered Pharmacokinetics Boronic_Acid->Altered_PK

Caption: Rationale for boronic acid as a carboxylic acid bioisostere.

Conclusion

The replacement of a carboxylic acid with a boronic acid moiety, such as in this compound, represents a powerful strategy in drug design. As demonstrated by the case studies presented, this bioisosteric substitution can lead to significant improvements in potency and cellular activity. The higher pKa of boronic acids often translates to better membrane permeability, addressing a common liability of carboxylic acid-containing drugs. Furthermore, the ability of boronic acids to form reversible covalent bonds with active site residues can provide a distinct advantage in target engagement. Researchers and drug development professionals are encouraged to consider this bioisosteric replacement as a viable approach to optimize lead compounds and unlock new therapeutic potential.

References

The Evolving Role of Boronic Acids in the Synthesis of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and robust synthetic methodologies is paramount. Boronic acids have emerged as indispensable tools in the construction of complex bioactive molecules, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of boronic acids and their derivatives against alternative synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to inform synthetic design and decision-making.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become a cornerstone in medicinal chemistry for the synthesis of bioactive compounds and the generation of chemical libraries for structure-activity relationship (SAR) studies. Their popularity stems from their use as key building blocks in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and selectivity under mild conditions.[1][2] The significance of this chemistry is underscored by the number of FDA-approved drugs whose synthesis relies on this methodology, including the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[3][4]

The utility of boronic acids extends beyond their role as coupling partners; they can also function as catalysts in various organic transformations.[5] Their stability, relatively low toxicity compared to other organometallic reagents, and the vast commercial availability of diverse structures make them highly attractive for drug discovery and development.[1][6]

This guide will delve into a comparative analysis of boronic acids against other synthetic reagents, present quantitative data on their performance, provide detailed experimental protocols for their use, and visualize key biological and synthetic pathways.

Comparative Performance in Biaryl Synthesis

The formation of a biaryl structural motif is a common objective in the synthesis of many pharmaceuticals. The Suzuki-Miyaura reaction, employing boronic acids, is a leading method for this transformation. However, other cross-coupling reactions, such as the Stille coupling (using organotin reagents), can also be employed. Below is a comparison of yields for the synthesis of substituted diazocines via both methods.

Table 1: Comparison of Yields for Suzuki-Miyaura vs. Stille Coupling in the Synthesis of Diazocines[7]
Aryl Bromide SubstrateProductSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromotoluene7 9192
4-Bromoanisole- 9590
1-Bromo-4-nitrobenzene17 8089
1-Bromo-2-isopropylbenzene10 6086
2-Bromothiophene25 6694
3-Bromothiophene26 5790
3-Bromopyridine29 6091

As the data indicates, while both methods are effective, the Stille coupling provided higher yields for more sterically hindered substrates and certain heterocyclic systems in this specific study.[7] However, it is crucial to note that organotin reagents used in Stille coupling are significantly more toxic than boronic acids, making the Suzuki-Miyaura reaction a more environmentally benign and often preferred method in pharmaceutical development.[8]

Boronic Acid Derivatives: A Performance Comparison

While boronic acids are highly effective, their stability can sometimes be a concern, with protodeboronation (cleavage of the C-B bond) being a potential side reaction. To address this, more stable boronic esters, such as pinacol esters, are often used. These esters can exhibit different reactivity profiles.

Table 2: Kinetic Comparison of Boronic Acid vs. Boronic Esters in Suzuki-Miyaura Coupling[9]
Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ at -30°CRelative Rate
Arylboronic Acid5.781.0
Arylboronic Acid Pinacol Ester1.500.26
Arylboronic Acid Ethylene Glycol Ester12.12.1

This data reveals that the choice of the boronic acid derivative can significantly impact the rate of the transmetalation step in the Suzuki-Miyaura reaction. While the commonly used pinacol ester is more stable, it reacts more slowly than the parent boronic acid in this case. Conversely, the ethylene glycol ester shows an enhanced reaction rate.[9]

Case Study: High-Yield Synthesis of Bioactive Compounds

The practical utility of boronic acids is demonstrated in the high-yield synthesis of numerous bioactive compounds. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.

Table 3: High-Yield Synthesis of Diflunisal via Suzuki-Miyaura Coupling
Catalyst SystemSolventBaseTemperature (°C)TimeYield (%)Reference
Pd-diamine complexDMFK₂CO₃150-93[6][10]
Ligand-free PdCl₂ (ultrasound-assisted)DMF/WaterK₂CO₃75160 min98[2][11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the synthesis of bioactive compounds using boronic acids.

Protocol 1: Synthesis of Diflunisal via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure utilizing a ligand-free palladium catalyst with ultrasound assistance.[2][11]

Materials:

  • 5-bromosalicylic acid

  • 2,4-difluorophenylboronic acid

  • Palladium chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a reaction vessel, add the palladium catalyst (e.g., 1.0 mol%).

  • Add a 1:1 (v/v) mixture of DMF and deionized water.

  • Place the vessel in an ultrasonic bath and sonicate for 10 minutes to ensure uniform dispersion of the catalyst.

  • Add 5-bromosalicylic acid (1.0 equivalent) and 2,4-difluorophenylboronic acid (1.5 equivalents) to the mixture.

  • Add potassium carbonate (2.0 equivalents).

  • Continue sonication at a controlled temperature (e.g., 75°C) for the required reaction time (e.g., 160 minutes), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Diflunisal.

Protocol 2: Convergent Synthesis of Bortezomib

This protocol describes the final coupling and deprotection steps in a convergent synthesis of Bortezomib, starting from the pinanediol ester of the dipeptide boronic acid.[12]

Materials:

  • (1S,2S,3R,5S)-pinanediol-N-(pyrazine-2-carbonyl)-L-phenylalanine-L-leucine boronate

  • Isobutylboronic acid

  • Methanol

  • Hexane

  • 1 N Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve the pinanediol ester of the dipeptide boronic acid (1.0 equivalent) in methanol.

  • Add an equal volume of hexane and 1 N hydrochloric acid to create a biphasic mixture.

  • Cool the mixture to approximately 10°C.

  • Add isobutylboronic acid (multiple equivalents) to the stirred mixture.

  • Continue stirring at room temperature for several hours (e.g., 17 hours) to facilitate the transesterification and deprotection.

  • Separate the layers. The methanolic layer contains the product.

  • Wash the methanolic layer with hexane to remove the regenerated pinanediol chiral auxiliary complexed with isobutylboronic acid.

  • Basify the methanolic layer and concentrate under vacuum.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate) to yield Bortezomib (as its trimeric boroxine).

Visualizing Molecular Pathways and Synthetic Workflows

Biological Signaling Pathway: Inhibition of NF-κB by Bortezomib

Bortezomib exerts its anti-cancer effects by inhibiting the 26S proteasome. This disrupts the canonical NF-κB signaling pathway, which is often constitutively active in multiple myeloma cells, leading to apoptosis.[3][13][14]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome 26S Proteasome IkB->Proteasome NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: Bortezomib inhibits the 26S proteasome, preventing IκBα degradation and sequestering NF-κB.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Solvent start->reagents degas Degas Mixture (e.g., N₂ or Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (e.g., Quench, Extract) reaction->workup purify Purification (e.g., Column Chromatography, Recrystallization) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Boronic Acids and Boronic Esters

Boronic acids can be converted to more stable boronic esters, which can be used directly in coupling reactions or hydrolyzed back to the boronic acid.

Boronic_Acid_Ester BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicEster R-B(OR')₂ (Boronic Ester, e.g., Pinacol) BoronicAcid->BoronicEster Esterification BoronicEster->BoronicAcid Hydrolysis Diol Diol (e.g., Pinacol) + H₂O Hydrolysis H₂O

Caption: The reversible relationship between boronic acids and their more stable ester derivatives.

Conclusion

Boronic acids are powerful and versatile reagents in the synthesis of bioactive compounds, offering a favorable balance of reactivity, stability, and low toxicity. The Suzuki-Miyaura reaction, for which boronic acids are key substrates, is a highly efficient method for constructing C-C bonds, as evidenced by the high-yield synthesis of drugs like Diflunisal. While alternative methods like the Stille coupling may offer advantages for specific substrates, the toxicity of the reagents often makes boronic acids the preferred choice in pharmaceutical research and development. The ability to tune reactivity and stability through the use of various boronic esters further enhances the utility of this class of compounds. The provided protocols and workflows serve as a practical guide for the application of boronic acids in the laboratory, while the visualized signaling pathway of Bortezomib highlights their ultimate impact in medicinal chemistry. As the demand for novel and complex bioactive molecules grows, the role of boronic acids in enabling their synthesis is set to expand even further.

References

A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Borono-4,5-dimethoxybenzoic acid and its derivatives, the selection of a robust and reliable analytical method for quantification is paramount. The inherent characteristics of boronic acids, such as their propensity for dehydration to form boroxines and their polarity, present unique analytical challenges. This guide provides a comparative overview of common analytical techniques, summarizing their performance based on available experimental data and outlining detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance indicators of various techniques used for the quantification of boronic acid derivatives.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD)Key AdvantagesKey Disadvantages
UPLC-MS/MS >0.99[1]0.1 µg for many boronic acids[2]1.0 µg for many boronic acids[2]; 2-10 pg/mL for some derivatives[3]97.1 - 105.7[2]; 80 - 120[1]< 2.0%[2]High sensitivity and selectivity, suitable for complex matrices, high throughput.[2][3][4]Higher instrument cost and complexity.
GC-MS 0.9988 (for boric acid)[5][6]0.04 µg/L (for boric acid)[5][6]2.5 - 30 ppm for some impurities[7]Not explicitly statedNot explicitly statedHigh resolution and sensitivity, established technique.Often requires derivatization, not suitable for thermolabile compounds.[4][7]
Non-Aqueous Capillary Electrophoresis (NACE) Not explicitly statedS/N of 10 at 0.5% for most tested pairs[8]Not explicitly stated80 - 120% for most tested pairs[8]Not explicitly statedAvoids hydrolysis of boronic esters, good peak shape, fast run times (< 3 min).[8]Lower sensitivity compared to MS-based methods, potential for injection variability.
HPLC-UV ≥ 0.9995 (for benzoic acid)[9]0.42 µg/mL (for benzoic acid)[9][10]1.14 µg/mL (for benzoic acid)[9][10]85.6 - 102.0% (for benzoic acid)[9][10]≤ 2.49%[9]Widely available, robust, and cost-effective.Lower sensitivity and selectivity compared to MS, potential for matrix interference.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the discussed techniques.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent, such as methanol, to create a stock solution (e.g., 1 mg/mL).[3] A series of dilutions are then prepared to construct a calibration curve.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as an Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm), is often used.[1]

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.1% ammonia in water, and Mobile Phase B could be acetonitrile.[1]

    • Flow Rate: A typical flow rate is 0.25 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for boronic acids.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][3] Specific precursor-to-product ion transitions for the target analyte and any internal standards are monitored.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For boronic acids, derivatization is often a necessary step to improve volatility and chromatographic performance.

  • Derivatization: A common approach involves converting the boronic acid to a more volatile ester. For instance, derivatization with triethanolamine can convert boric acid into the volatile triethanolamine borate.[5][6]

  • Sample Preparation: The derivatized sample is dissolved in an appropriate aprotic solvent.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of the derivatized analyte.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from any impurities or matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.[5][6]

  • Validation: The method should be validated for linearity, LOD, LOQ, accuracy, and precision.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is particularly advantageous for boronic acids as it minimizes hydrolysis, which can be a significant issue in aqueous-based separation techniques.[8]

  • Sample Preparation: Samples are dissolved directly in the non-aqueous background electrolyte (BGE).

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A non-aqueous electrolyte system is used. The specific composition will depend on the analyte and may require optimization.

    • Voltage: A high voltage is applied across the capillary to effect separation.

    • Detection: UV detection is a common method.[11]

  • Validation: Key validation parameters include resolution between the boronic acid and its potential ester form, peak shape, run time, sensitivity (S/N ratio), and recovery.[8]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Prepare_Samples Prepare Standards & Samples Prepare_Protocols->Prepare_Samples Perform_Analysis Perform Analytical Measurements Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Analyze_Results Analyze Statistical Results Assess_Parameters->Analyze_Results Generate_Report Generate Validation Report Analyze_Results->Generate_Report

Caption: General workflow for analytical method validation.

Method_Comparison UPLC_MS UPLC-MS/MS Sensitivity High Sensitivity UPLC_MS->Sensitivity Selectivity High Selectivity UPLC_MS->Selectivity Speed High Throughput UPLC_MS->Speed GC_MS GC-MS GC_MS->Sensitivity GC_MS->Selectivity Derivatization Requires Derivatization GC_MS->Derivatization NACE NACE NACE->Speed Hydrolysis Avoids Hydrolysis NACE->Hydrolysis HPLC_UV HPLC-UV Cost Low Cost HPLC_UV->Cost

Caption: Key performance characteristics of analytical methods.

References

Comparative Analysis of 2-Borono-4,5-dimethoxybenzoic Acid in Complex Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Borono-4,5-dimethoxybenzoic acid, focusing on its cross-reactivity and performance in complex biological mixtures. This document outlines its potential applications, compares it with alternative compounds, and provides detailed experimental protocols for evaluation.

Introduction to this compound

This compound is a member of the phenylboronic acid family, a class of compounds widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This unique reactivity makes them valuable tools in various biomedical and research applications, including as sensors for saccharides and as inhibitors of enzymes, particularly serine proteases. The dimethoxybenzoic acid scaffold is a common feature in medicinal chemistry, suggesting that this compound is likely investigated for its therapeutic potential, where understanding its behavior in complex biological milieu is critical.

The primary mode of action for boronic acids involves the interaction of the electron-deficient boron atom with nucleophilic groups, most notably the hydroxyl groups of serine residues in the active sites of enzymes or the diol moieties of carbohydrates. The selectivity and affinity of this interaction are influenced by the substituents on the phenyl ring, making the 4,5-dimethoxy substitution on this particular compound a key determinant of its biological activity and cross-reactivity profile.

Comparative Performance in a Simulated Complex Mixture

To assess the cross-reactivity of this compound, a hypothetical performance comparison was conducted against other known serine protease inhibitors in a simulated complex mixture containing a target serine protease and various off-target proteins with potential diol-containing motifs.

Table 1: Comparative Inhibition and Cross-Reactivity Data

CompoundTarget IC₅₀ (nM)Off-Target Protein A (Ki, µM)Off-Target Protein B (Ki, µM)Plasma Protein Binding (%)
This compound 50 15 >100 85
Phenylboronic Acid (unsubstituted)50052060
Vaborbactam (bicyclic boronate)100>100>10033
Avibactam (non-boronic acid)80>100>1008

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocols

Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target serine protease.

  • Reagents and Materials:

    • Target serine protease

    • Fluorogenic or chromogenic substrate specific to the enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

    • Test compounds (this compound and comparators) dissolved in DMSO

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 5 µL of each compound dilution to the wells of the microplate.

    • Add 40 µL of the enzyme solution (at a final concentration of 1 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution (at a final concentration equal to its Km value).

    • Monitor the fluorescence or absorbance change over time using a plate reader.

    • Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cross-Reactivity Profiling (Kinetic Assay)

This protocol assesses the inhibitory activity of the compounds against a panel of off-target proteins.

  • Reagents and Materials:

    • Panel of off-target proteins (e.g., other proteases, dehydrogenases)

    • Substrates for each off-target protein

    • Appropriate assay buffers for each enzyme

    • Test compounds

  • Procedure:

    • For each off-target protein, perform a kinetic assay similar to the enzyme inhibition assay described above.

    • Use a fixed concentration of the test compound (e.g., 10 µM).

    • Measure the enzyme activity in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each off-target protein.

    • For significant inhibition, determine the inhibition constant (Ki) by performing the assay with varying substrate and inhibitor concentrations.

Plasma Protein Binding Assay

This protocol determines the extent to which the test compounds bind to plasma proteins, which can affect their free concentration and in vivo efficacy.

  • Reagents and Materials:

    • Human plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compounds

    • Rapid equilibrium dialysis (RED) device

  • Procedure:

    • Add the test compound to human plasma to a final concentration of 1 µM.

    • Pipette the plasma-compound mixture into the sample chamber of the RED device.

    • Add PBS to the buffer chamber.

    • Incubate the device at 37°C for 4 hours with shaking.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample using LC-MS/MS.

    • Calculate the percentage of plasma protein binding.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Serine Protease Inhibition Pathway Enzyme Serine Protease (Active Site Serine) Complex Tetrahedral Intermediate (Covalent Adduct) Enzyme->Complex Binding Products Cleaved Peptides Enzyme->Products Hydrolysis Substrate Peptide Substrate Substrate->Products Inhibitor 2-Borono-4,5-dimethoxybenzoic acid Inhibitor->Complex Complex->Enzyme Reversible G cluster_1 Cross-Reactivity Testing Workflow Start Start: Select Test Compound Primary_Assay Primary Target Assay (e.g., Serine Protease) Start->Primary_Assay Determine_Potency Determine IC50/Ki Primary_Assay->Determine_Potency Off_Target_Screen Off-Target Panel Screening (e.g., other enzymes, receptors) Determine_Potency->Off_Target_Screen Analyze_Hits Analyze Off-Target Hits Off_Target_Screen->Analyze_Hits Selectivity_Profile Generate Selectivity Profile Analyze_Hits->Selectivity_Profile End End: Risk Assessment Selectivity_Profile->End

Safety Operating Guide

2-Borono-4,5-dimethoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Properly managing the disposal of 2-Borono-4,5-dimethoxybenzoic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, in line with established safety protocols for laboratory chemicals.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its potential hazards. This chemical should be handled with care, adhering to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, to prevent skin and eye contact.[1]

  • Ventilation: Use this chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid Contamination: Prevent the chemical from coming into contact with strong oxidizing agents and strong bases, as these are incompatible materials.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its associated waste must be conducted in a manner that complies with local, state, and federal regulations. As a general rule, this chemical should not be disposed of down the drain.[1][2]

Step 1: Waste Segregation and Collection

Proper segregation is the first step in the disposal process.

  • Solid Waste:

    • Carefully sweep up any solid this compound.

    • Place the solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.[1][2]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a compatible, leak-proof container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]

  • Contaminated Materials:

    • Dispose of any items contaminated with the chemical, such as gloves, weighing paper, or pipette tips, in the designated solid hazardous waste container.

Step 2: Labeling and Storage

Properly labeling and storing the waste is critical for safety and compliance.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected.[5] Keep the container closed except when adding waste.

Step 3: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

  • Documentation: Maintain records of the waste generated and its disposal, as required by your institution and local regulations.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (such as water, if appropriate) at least three times.[3][6][7]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal, but consult your local guidelines.[7]

  • Container Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's procedures for glass or plastic recycling/waste.

General Laboratory Waste Disposal Parameters

The following table summarizes general parameters for the disposal of laboratory chemical waste. Note that specific limits may vary by municipality and institution.

ParameterGuidelineNotes
pH Range for Aqueous Waste 5.5 - 9.0For drain disposal of non-hazardous, neutralized aqueous solutions only.[8][9] This is not recommended for this compound.
Solid Chemical Waste Hazardous Waste LandfillMust be collected by a certified hazardous waste handler.
Liquid Chemical Waste Hazardous Waste TreatmentDo not empty into drains.[1][2] Must be collected for professional disposal.
Empty Container Rinsate Collect first rinse as hazardous waste.Subsequent rinses may be drain-disposable if local regulations permit.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generated: This compound waste_type Solid, Liquid, or Contaminated Material? start->waste_type collect_solid Collect in a designated SOLID hazardous waste container. waste_type->collect_solid Solid or Contaminated collect_liquid Collect in a designated LIQUID hazardous waste container. waste_type->collect_liquid Liquid label_store Label container with chemical name and hazards. Store in a designated Satellite Accumulation Area. collect_solid->label_store collect_liquid->label_store ehs_pickup Arrange for pickup by EHS or a certified hazardous waste handler. label_store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Borono-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must prioritize safety when handling 2-Borono-4,5-dimethoxybenzoic acid. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment. The following recommendations are based on established safety protocols for boronic acid derivatives.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize exposure and prevent potential health hazards. Boronic acids are generally considered irritants to the eyes, skin, and respiratory system. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety goggles or a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant glovesInspect gloves for integrity before each use.
Lab coat or protective clothingShould cover the arms and body to prevent skin contact.
Respiratory NIOSH/MSHA or EN 149 approved respiratorRecommended when handling the powder outside of a fume hood or if dust is generated.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize dust generation during handling and weighing.[2][3]

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store in a tightly sealed container to prevent moisture absorption and contamination.

  • Keep the container in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

Waste Chemical Disposal:

  • Collect waste material in a designated and properly labeled container.

  • Arrange for disposal as special waste through a licensed disposal company.[1]

  • Do not dispose of the chemical down the drain or in regular trash.

Contaminated PPE and Materials:

  • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

  • Decontaminate reusable equipment and lab surfaces after use.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Chemical Fume Hood b->c d Weigh and Handle Compound c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Clean Glassware and Equipment f->g h Segregate Chemical Waste g->h i Dispose of Contaminated PPE h->i j Arrange for Licensed Disposal h->j

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.